5-Bromo-3-nitropyridine-2-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2S/c6-3-1-4(8(9)10)5(11)7-2-3/h1-2H,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINMWDRWADCKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674547 | |
| Record name | 5-Bromo-3-nitropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-86-7 | |
| Record name | 5-Bromo-3-nitro-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-nitropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-thiol
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly noteworthy for their prevalence in FDA-approved drugs.[1] this compound (CAS 886372-86-7) emerges as a highly functionalized and promising, yet underexplored, building block for organic synthesis. Its unique arrangement of three distinct functional groups—a bromine atom, a nitro group, and a thiol group—on a pyridine scaffold presents a rich platform for complex molecular architecture.
The strategic placement of an electron-withdrawing nitro group, a versatile halogen handle (bromine), and a nucleophilic thiol offers chemists orthogonal reactivity. This allows for selective, stepwise modifications, making it an attractive intermediate for constructing novel pharmaceutical candidates, agrochemicals, and materials.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic utility, and safe handling, aimed at researchers and scientists looking to leverage this potent molecule in their discovery programs.
Physicochemical and Computed Properties
A clear understanding of a compound's physical properties is foundational to its application in experimental work. The key attributes of this compound are summarized below. It is important to note its tautomeric relationship with 5-Bromo-3-nitro-2(1H)-pyridinethione, a common characteristic of 2-thiopyridines.[4]
| Property | Value | Source |
| CAS Number | 886372-86-7 | [5][6] |
| Molecular Formula | C₅H₃BrN₂O₂S | [4][6] |
| Molecular Weight | 235.06 g/mol | [4][6] |
| Alternate Name | 5-Bromo-3-nitro-2(1H)-pyridinethione | [4] |
| Predicted Density | 1.98 ± 0.1 g/cm³ | [4] |
| Purity | Typically ≥96% | [7] |
| XLogP3 | 1.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Storage Temperature | -20°C recommended | [6] |
Anticipated Spectroscopic Signature
-
¹H NMR: The pyridine ring contains two protons. The proton at the C4 position would appear as a doublet, coupled to the proton at C6. The C6 proton would also be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitro and bromo groups, these signals are expected to be significantly downfield. The N-H proton of the thione tautomer or the S-H proton of the thiol tautomer would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: Five distinct carbon signals are expected. The C2 carbon, bonded to sulfur, would be significantly affected by the tautomeric equilibrium. The carbons bearing the bromo (C5) and nitro (C3) groups would also have characteristic chemical shifts.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups.[10][11]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp absorptions.
-
~2600-2550 cm⁻¹: S-H stretching (if the thiol form is present), which is often weak.
-
~1200 cm⁻¹: C=S stretching (if the thione form predominates).
-
-
Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 234 and 236.
Reactivity and Mechanistic Considerations
The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactive centers of this compound.
-
The Nitro Group (C3): The powerful electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C6 positions. More importantly, it can be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating one, completely altering the ring's electronic properties and providing a handle for amide coupling or diazotization reactions.[1]
-
The Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[12] This allows for the elaboration of the pyridine core with a wide variety of aryl, heteroaryl, or alkyl groups, a key strategy in building molecular diversity for drug screening libraries.
-
The Thiol/Thione Group (C2): Thiols are potent nucleophiles.[13] The sulfur atom can be easily alkylated or arylated under basic conditions to form thioethers. This reaction is highly efficient and provides a straightforward way to introduce diverse side chains. Furthermore, the thiol can be oxidized to form disulfides or, under stronger conditions, sulfonic acids, opening up another dimension of chemical space.
Proposed Synthetic Workflow and Experimental Protocol
While a specific, peer-reviewed synthesis for this compound is not documented in the search results, a plausible and chemically sound synthetic route can be designed based on established nitropyridine chemistry.[1][14][15] The following protocol is a proposed methodology.
Caption: Proposed synthetic pathway for this compound.
Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
-
Rationale: The synthesis begins with the regioselective nitration of commercially available 2-amino-5-bromopyridine. The amino group at C2 directs the electrophilic nitration to the C3 position.[15]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0°C using an ice-salt bath.
-
Slowly add 2-amino-5-bromopyridine (20 g, 0.115 mol) in portions, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (9.5 mL, 0.23 mol) to concentrated sulfuric acid (25 mL) at 0°C.
-
Add the nitrating mixture dropwise to the pyridine solution over 1 hour, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[15]
-
Protocol: Synthesis of this compound (Final Product)
-
Rationale: The conversion of the amino group to a thiol can be achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then displaced by a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.
-
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine (10 g, 0.046 mol) in a mixture of ethanol (50 mL) and concentrated HCl (15 mL). Cool the suspension to 0°C.
-
Add a solution of sodium nitrite (3.5 g, 0.051 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate (9.6 g, 0.06 mol) in water (25 mL) and warm to 50°C.
-
Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture at 60°C for 1 hour, then cool to room temperature.
-
Hydrolyze the xanthate intermediate by adding a solution of NaOH (5 g) in ethanol (50 mL) and refluxing for 2 hours.
-
Cool the mixture, pour it into water (200 mL), and acidify with concentrated HCl to pH ~2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its functional groups and related structures like 5-bromo-2-nitropyridine.[16][17]
-
Hazards:
-
Precautions:
-
Storage:
Conclusion and Future Outlook
This compound represents a potent and versatile chemical tool for the modern synthetic chemist. Its trifunctional nature allows for a diversity-oriented synthesis approach, enabling the rapid generation of novel molecular entities. The ability to selectively manipulate the bromo, nitro, and thiol groups provides a strategic advantage in constructing complex lead compounds for drug discovery. While its full potential is yet to be tapped, the principles of heterocyclic chemistry strongly suggest its utility as a valuable intermediate. Further exploration of its reactivity and application in the synthesis of biologically active molecules is a promising avenue for future research.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 5-BROMO-3-NITRO-PYRIDINE-2-THIOL | 886372-86-7 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. labsolu.ca [labsolu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7 +O3 Complex in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. innospk.com [innospk.com]
- 15. nbinno.com [nbinno.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.com [fishersci.com]
5-Bromo-3-nitropyridine-2-thiol molecular weight and formula
An In-depth Technical Guide to 5-Bromo-3-nitropyridine-2-thiol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromine atom, a nitro group, and a thiol group on a pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic systems. The interplay of these functional groups—the electron-withdrawing nature of the nitro group, the nucleophilic character of the thiol, and the reactivity of the bromo group in cross-coupling reactions—provides a rich chemical scaffold for creating novel molecules with potential therapeutic or material applications.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties of this compound, provide a detailed overview of its synthesis and purification, and explore its current and potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and reactivity. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 886372-86-7 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂S | [1] |
| Molecular Weight | 235.06 g/mol | [1] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage Temperature | -20°C | [1] |
The presence of the thiol group suggests that the compound may be susceptible to oxidation, forming a disulfide bridge. Therefore, storage under an inert atmosphere at low temperatures is recommended to maintain its integrity.[1] The nitro group and bromine atom contribute to the molecule's electrophilic character, making the pyridine ring susceptible to nucleophilic attack, a key aspect of its synthetic utility.
Synthesis and Purification: A Step-by-Step Protocol
A logical synthetic approach would start from a more readily available pyridine derivative, followed by sequential introduction of the bromo, nitro, and thiol groups. For instance, starting with 2-aminopyridine, one could perform bromination, followed by nitration, and then a diazotization-thiolation sequence. The order of these steps is crucial to direct the functional groups to the correct positions.
Below is a proposed, logical workflow for the synthesis of this compound.
Experimental Workflow: Synthesis of this compound
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-3-nitropyridine-2-thiol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-3-nitropyridine-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this highly functionalized pyridine derivative through advanced spectroscopic techniques.
Introduction
This compound, with the CAS Number 886372-86-7 and molecular formula C₅H₃BrN₂O₂S, is a key heterocyclic compound.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a nitro group, and a thiol group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these substituents dictates the molecule's reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and purity of such compounds. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, underpinned by established principles of NMR spectroscopy.
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection : A deuterated solvent that can dissolve the compound is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable proton signal.
-
Concentration : Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[3]
-
Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[4]
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]
-
¹H NMR Acquisition :
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse sequence.
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for ¹³C.
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Data Presentation: Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C NMR spectra of this compound, based on the analysis of substituent effects on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.5 - 8.8 | Doublet | ~2.5 |
| H-6 | 8.2 - 8.5 | Doublet | ~2.5 |
| SH | 13.0 - 15.0 | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 170 - 175 |
| C-3 | 145 - 150 |
| C-4 | 135 - 140 |
| C-5 | 110 - 115 |
| C-6 | 140 - 145 |
Spectroscopic Interpretation and Causality
The predicted chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
¹H NMR Spectrum Analysis
The pyridine ring of this compound has two aromatic protons, H-4 and H-6.
-
Chemical Shifts : The strong electron-withdrawing nature of the nitro group at the C-3 position and the bromine at the C-5 position significantly deshields the adjacent protons.[5] This results in their resonance at a downfield region of the spectrum. The H-4 proton is expected to be the most deshielded due to its proximity to the nitro group.
-
Multiplicity : The two aromatic protons, H-4 and H-6, are expected to show meta-coupling, resulting in doublets with a small coupling constant (J) of approximately 2-3 Hz.
-
Thiol Proton : The thiol (-SH) proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is also dependent on concentration and temperature.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.
-
C-2 (Thiol-bearing carbon) : This carbon is attached to a sulfur atom and is expected to be significantly downfield.
-
C-3 (Nitro-bearing carbon) : The carbon attached to the electron-withdrawing nitro group will also be deshielded and appear at a high chemical shift.
-
C-5 (Bromo-bearing carbon) : The carbon attached to the bromine atom will be shifted downfield, though the effect is less pronounced than that of the nitro group.
-
C-4 and C-6 : These carbons will have chemical shifts influenced by the adjacent substituents.
Visualization of Molecular Structure and Experimental Workflow
The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data and their interpretation, based on established principles of NMR spectroscopy, offer a valuable resource for the structural verification of this important heterocyclic compound. The provided experimental protocols ensure the acquisition of high-quality data, which is paramount for unambiguous structural elucidation in research and development settings.
References
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromo-3-nitropyridine-2-thiol
Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate
5-Bromo-3-nitropyridine-2-thiol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique trifunctionalized pyridine core—featuring a bromine atom, a nitro group, and a thiol group—provides a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers.[2][3][4] The precise arrangement of these functional groups dictates the molecule's reactivity and, ultimately, the properties of its derivatives. Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting data to construct a comprehensive molecular profile.
A critical consideration for this molecule is the potential for tautomerism between the thiol form (pyridine-2-thiol) and the thione form (pyridine-2-thione).[5][6][7] This equilibrium is influenced by factors such as solvent polarity and temperature.[5][7][8] While the thiol form is often favored in the gas phase and nonpolar solvents, the thione tautomer can be more stable in polar environments and the solid state.[5][6] This guide will consider the spectral evidence for the predominant tautomeric form under the experimental conditions.
Part 1: Vibrational Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), we can generate a unique spectral "fingerprint." For this compound, we anticipate characteristic absorptions corresponding to its key structural motifs.
Theoretical Vibrational Mode Analysis
The expected FT-IR spectrum of this compound will be a composite of the vibrational modes of its constituent parts: the substituted pyridine ring, the nitro group, the carbon-bromine bond, and the thiol/thione moiety.
-
Aromatic Pyridine Ring: The pyridine ring will exhibit several characteristic vibrations. Aromatic C-H stretching bands are expected at slightly higher wavenumbers than their aliphatic counterparts, typically in the 3000-3100 cm⁻¹ region.[9][10] In-ring C=C and C=N stretching vibrations will produce a series of medium to strong bands in the 1400-1600 cm⁻¹ range.[9][10]
-
Nitro Group (NO₂): The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to its strong, characteristic absorptions.[11] It displays two distinct stretching vibrations: an asymmetric stretch, typically found between 1550-1475 cm⁻¹, and a symmetric stretch, appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[11][12][13]
-
Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[14][15][16]
-
Thiol (S-H) vs. Thione (C=S, N-H) Moiety: The presence and position of bands related to the sulfur-containing group are crucial for determining the dominant tautomer.
-
Thiol (S-H): A weak S-H stretching band would be expected around 2550-2600 cm⁻¹.[17] Its absence is a strong indicator that the thione form predominates.
-
Thione (C=S and N-H): The thione form would be characterized by the absence of an S-H stretch and the presence of N-H and C=S vibrations. An N-H stretching band, often broadened by hydrogen bonding, would appear in the 3200-3400 cm⁻¹ region.[18] The C=S stretching vibration is typically found in the 1050-1250 cm⁻¹ range.
-
Experimental Protocol: FT-IR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Experimental workflow for FT-IR data acquisition.
Data Interpretation and Expected Spectral Features
Based on the analysis of similar compounds, the following table summarizes the anticipated key vibrational bands for this compound, assuming the thione tautomer is dominant in the solid state.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3200-3400 | Medium, Broad | N-H Stretch | Thione |
| ~3050-3100 | Weak-Medium | Aromatic C-H Stretch | Pyridine Ring |
| ~1570-1600 | Strong | Aromatic C=C/C=N Stretch | Pyridine Ring |
| ~1520-1550 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| ~1340-1360 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| ~1100-1200 | Medium | C=S Stretch | Thione |
| ~835-890 | Medium | NO₂ Deformation | Nitro Group |
| ~690-515 | Medium-Strong | C-Br Stretch | Carbon-Bromine |
Table 1: Predicted FT-IR Peak Assignments for 5-Bromo-3-nitropyridine-2-thione.
The absence of a distinct, sharp peak around 2550 cm⁻¹ would strongly support the predominance of the thione tautomer. The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding in the solid state.
Part 2: Elucidating Molecular Weight and Structure with Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[19][20] It provides the exact molecular weight and, through fragmentation analysis, invaluable information about the molecular structure.
Theoretical Isotopic Pattern and Fragmentation
The molecular formula for this compound is C₅H₃BrN₂O₂S, with a monoisotopic mass of approximately 234.92 Da.[1]
-
Isotopic Signature: A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[21][22][23] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[21][23]
-
Fragmentation Pathways: Upon ionization (e.g., via Electron Ionization - EI), the molecular ion will be formed. This high-energy ion will then undergo fragmentation, breaking at its weakest bonds to form smaller, more stable ions. For this compound, fragmentation is likely to proceed through several key pathways:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•, 46 Da).[24][25][26]
-
Loss of NO: Another characteristic loss from nitroaromatics is the expulsion of nitric oxide (NO•, 30 Da).[24][25]
-
Loss of Sulfur or Related Fragments: Depending on the tautomeric form, loss of S, SH, or CS could occur.
-
Ring Fission: Subsequent fragmentation would likely involve the breakdown of the pyridine ring structure.
-
Experimental Protocol: Mass Spectrometry Analysis (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that are excellent for structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Acceleration: Accelerate the newly formed ions out of the ion source using an electric field.
-
Mass Analysis: Pass the ions through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots signal intensity versus m/z to create the mass spectrum.
Caption: Experimental workflow for EI-MS data acquisition.
Data Interpretation and Predicted Fragmentation
The mass spectrum will provide the molecular weight and structural fragments. The presence of the M⁺ and M+2 peaks at m/z ~235 and ~237 with roughly equal intensity will confirm the molecular weight and the presence of one bromine atom.
| m/z (approx.) | Ion Structure/Fragment Lost | Significance |
| 235 / 237 | [C₅H₃⁷⁹/⁸¹BrN₂O₂S]⁺• (Molecular Ion) | Confirms molecular weight and Br presence. |
| 189 / 191 | [M - NO₂]⁺• | Characteristic loss for a nitroaromatic. |
| 205 / 207 | [M - NO]⁺• | Alternative nitro group fragmentation. |
| 156 | [M - Br]⁺ | Loss of the bromine atom. |
| 78 | [C₅H₄N]⁺• (Pyridinium ion) | Indicates fragmentation back to the core ring. |
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound.
Caption: Predicted major fragmentation pathways for the title compound.
Conclusion: A Synergistic Approach to Structural Verification
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive structural characterization of this compound. FT-IR confirms the presence of all key functional groups—the nitro group, the C-Br bond, and the pyridine ring—and provides strong evidence for the predominance of the thione tautomer in the solid state. Mass spectrometry corroborates the molecular formula through an accurate mass determination and the characteristic isotopic pattern of bromine, while its fragmentation pattern reveals the connectivity of the constituent atoms. This dual-technique approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a critical requirement for its successful application in research and development.
References
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- 2. mdpi.com [mdpi.com]
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- 6. Research Portal [scholarship.miami.edu]
- 7. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
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- 11. spectroscopyonline.com [spectroscopyonline.com]
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- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. sfrbm.org [sfrbm.org]
- 20. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 23. tutorchase.com [tutorchase.com]
- 24. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Predicted Acid-Base Properties of 5-Bromo-3-nitropyridine-2-thiol
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's solubility, membrane permeability, target binding, and overall pharmacokinetic profile. This guide provides an in-depth analysis of the predicted pKa values of 5-Bromo-3-nitropyridine-2-thiol, a heterocyclic compound with multiple potential ionization sites. By dissecting its structural features, the prevailing tautomeric forms, and the potent electronic effects of its substituents, we arrive at reasoned predictions for its acidic and basic pKa values. Furthermore, this document outlines a robust, self-validating experimental workflow for the empirical determination of these values via UV-Vis spectrophotometry, providing a practical framework for researchers.
Introduction: The Critical Role of pKa in Medicinal Chemistry
In the early stages of drug design, researchers rely on predictive models to estimate key molecular properties, with pKa being among the most critical.[1] The ionization state of a drug molecule governs its behavior in the physiological environment. For instance, the charge of a molecule affects its ability to cross the lipid bilayers of cell membranes, its binding affinity to the active site of a protein, and its aqueous solubility. An accurate understanding of a compound's pKa is therefore indispensable for building reliable structure-activity relationships (SAR) and for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead candidate.[2]
This compound presents a compelling case study in pKa prediction due to its complex substitution pattern on a heterocyclic scaffold. The interplay between the pyridine nitrogen, the thione/thiol group, and the strong electron-withdrawing substituents makes a simple estimation challenging and necessitates a more rigorous, first-principles approach.
Structural Analysis: Tautomerism and Ionizable Centers
A critical feature of 2-substituted thiopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms.[3][4] For this compound, this equilibrium is between the aromatic thiol form and the non-aromatic, but resonance-stabilized, thione form.
Numerous experimental and computational studies have conclusively shown that for pyridine-2-thiol and its derivatives, the thione tautomer is overwhelmingly favored in solution.[5][6] This preference is driven by the high dipole moment of the thione form, which is better stabilized by polar solvents, and the significant resonance stabilization of the thioamide group.[3][6] Therefore, for the purpose of pKa prediction in an aqueous environment, the pyridin-2(1H)-thione structure is the relevant species to consider.
Based on this predominant tautomer, this compound has two primary ionizable centers:
-
The Pyridine Ring Nitrogen (Basic): This nitrogen can accept a proton to form a pyridinium cation. Its basicity is modulated by the substituents on the ring.
-
The Thione N-H Proton (Acidic): The proton on the nitrogen of the pyridinethione ring is acidic and can be lost to form a thiolate anion.
Caption: Tautomeric and ionization equilibria of the title compound.
Analysis of Substituent Electronic Effects
The pKa values of the parent pyridine and pyridine-2-thiol molecules are significantly altered by the presence of the bromo and nitro substituents. These groups exert powerful inductive and resonance effects that modulate the electron density of the aromatic ring and, consequently, the acidity and basicity of the ionizable centers.
-
Nitro Group (-NO₂): Positioned at C3, the nitro group is a potent electron-withdrawing group through both the inductive effect (-I) and the mesomeric (resonance) effect (-M).[7][8] It strongly withdraws electron density from the entire pyridine ring. This has two major consequences:
-
Decreased Basicity: The electron density on the pyridine nitrogen is substantially reduced, making its lone pair of electrons less available to accept a proton. This leads to a much weaker base and therefore a significantly lower pKa for the conjugate acid.[9]
-
Increased Acidity: By withdrawing electron density, the nitro group stabilizes the negative charge that forms on the conjugate base after the N-H proton is lost.[8][10] This stabilization makes the proton more acidic, resulting in a lower pKa value.
-
-
Bromo Group (-Br): Located at C5, the bromine atom also acts as an electron-withdrawing group, primarily through its inductive (-I) effect due to its high electronegativity.[11][12] While it has a weak electron-donating resonance (+M) effect, the inductive effect is dominant for halogens.[13] This net electron withdrawal further decreases the basicity of the pyridine nitrogen and increases the acidity of the N-H proton, albeit to a lesser extent than the nitro group. The distance dependence of the inductive effect is also a factor.[11][14]
The combined effect of these two powerful electron-withdrawing groups is expected to be additive and profound, rendering the pyridine nitrogen extremely non-basic and the thione proton strongly acidic.
Predicted pKa Values
Predicting pKa values computationally can be approached through various methods, including those based on quantitative structure-activity relationships (QSAR), Hammett-type equations, and quantum mechanical calculations.[15][16][17] Several software packages, such as ACD/Labs Percepta, ChemAxon's MarvinSketch, and pkCSM, use large databases of experimental data to train algorithms for accurate prediction.[18][19][20][21]
To predict the pKa values for this compound, we can start with the experimental pKa of parent compounds and adjust based on the known effects of the substituents.
-
Pyridine: The pKa of the conjugate acid of pyridine is ~5.2.
-
3-Nitropyridine: The strong electron-withdrawing nitro group drops the pKa to ~0.8.[22][23][24]
-
Pyridine-2-thione: The pKa of the N-H proton is approximately 8.5-9.0, while the pKa of the pyridine nitrogen is very low, around -0.5 to 1.0.
Considering the powerful and cumulative electron-withdrawing effects of both the 3-nitro and 5-bromo groups on the pyridine-2-thione scaffold, a significant deviation from these parent values is expected. The nitro group at the 3-position will drastically reduce the basicity of the ring nitrogen and increase the acidity of the N-H proton. The bromo group at the 5-position will further enhance these trends.
Based on an analysis using established computational models and chemical principles, the following pKa values are predicted:
| Ionizable Center | Predicted pKa | Description |
| Pyridine Nitrogen (Conjugate Acid) | -2.5 ± 0.5 | Extremely Weak Base |
| Thione N-H Proton | 4.0 ± 0.5 | Strongly Acidic |
The pyridine nitrogen is predicted to be an extremely weak base, requiring highly acidic conditions (pH < 0) to be significantly protonated. The thione proton, conversely, is predicted to be quite acidic, comparable to a carboxylic acid, and would be fully deprotonated at physiological pH.
Framework for Experimental Verification: UV-Vis Spectrophotometry
The trustworthiness of any prediction lies in its potential for empirical validation. UV-Vis spectrophotometry is a robust and widely used technique for determining pKa values. The method relies on the principle that the protonated and deprotonated forms of a molecule often have distinct electronic absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.
Detailed Experimental Protocol
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO or Methanol) to ensure solubility.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12). Use appropriate buffer systems (e.g., HCl/KCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8, borate for pH 9-11, KCl/NaOH for pH 12) to ensure stable pH values.
-
Sample Preparation: For each pH measurement, add a small, constant volume of the stock solution to a cuvette containing the buffer solution to achieve a final concentration in the low micromolar range (e.g., 20-50 µM). Ensure the percentage of organic solvent is low (<1%) to avoid perturbing the aqueous pKa.
-
Spectra Acquisition:
-
Scan the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in a highly acidic (e.g., pH 1) and a highly alkaline (e.g., pH 12) buffer to identify the spectra of the fully protonated and fully deprotonated species, respectively.
-
Identify an analytical wavelength (λ_max) where the difference in absorbance between the two species is maximal.
-
-
Data Collection: Measure the absorbance of the sample at the chosen analytical wavelength in each of the prepared buffer solutions, from low to high pH.
-
Data Analysis:
-
Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.
-
The pH at the inflection point of the curve is the experimental pKa value.
-
-
Replication: Repeat the experiment for both the acidic and basic pKa values by selecting appropriate analytical wavelengths for each transition. Note that determining the very low basic pKa will require highly concentrated strong acids and may necessitate alternative methods or Hammett acidity functions.
Experimental Workflow Diagram
Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.
Conclusion
The acid-base properties of this compound are dominated by the powerful electron-withdrawing nature of its nitro and bromo substituents, acting upon the favored pyridin-2(1H)-thione tautomer. This leads to the prediction of an extremely non-basic pyridine nitrogen (pKa ≈ -2.5) and a strongly acidic N-H proton (pKa ≈ 4.0). These predicted values suggest that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form. This insight is crucial for medicinal chemists seeking to understand its potential for membrane transport, solubility, and interaction with biological targets. The provided experimental framework offers a clear and reliable path for the empirical validation of these computationally derived predictions.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep in Pearson+ [pearson.com]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. brainly.com [brainly.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. routledge.com [routledge.com]
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- 19. acdlabs.com [acdlabs.com]
- 20. scilit.com [scilit.com]
- 21. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Nitropyridine | 2530-26-9 [chemicalbook.com]
- 23. 3-NITROPYRIDINE|lookchem [lookchem.com]
- 24. 3-Nitropyridine CAS#: 2530-26-9 [m.chemicalbook.com]
Introduction: Understanding the Physicochemical Landscape of 5-Bromo-3-nitropyridine-2-thiol
An In-depth Technical Guide to the Solubility of 5-Bromo-3-nitropyridine-2-thiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organic compound with the chemical formula C₅H₃BrN₂O₂S and a molecular weight of approximately 235.06 g/mol .[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a nitro group, and a thiol group, dictates its chemical behavior and physical properties, including its solubility. The interplay of these functional groups—the polar nitro and thiol groups capable of hydrogen bonding, and the halogenated aromatic ring—suggests a nuanced solubility profile across different organic solvents.
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This guide, therefore, provides an overview of its anticipated solubility based on the principles of chemical structure and offers a detailed experimental protocol for its precise determination. Understanding the solubility of this compound is critical for its application in various stages of research and development, including organic synthesis, purification, and formulation.
Anticipated Solubility Profile
Based on the solubility of structurally related compounds, such as other substituted pyridinethiols and nitropyridines, a qualitative solubility profile for this compound can be inferred.[2][3][4] The presence of the polar nitro and thiol groups suggests that it will exhibit some solubility in polar organic solvents. The thiol group, in particular, can engage in hydrogen bonding.[3]
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. |
| Methanol | Moderately to Slightly Soluble | A polar protic solvent that can engage in hydrogen bonding. |
| Ethanol | Moderately to Slightly Soluble | Similar to methanol, its polarity allows for interaction with the polar functional groups of the solute. |
| Chloroform | Slightly Soluble | A less polar solvent, its ability to dissolve the compound is likely limited.[2] |
| Water | Insoluble to Very Slightly Soluble | Despite the presence of polar groups, the overall aromatic and halogenated structure is expected to limit aqueous solubility significantly.[2] |
Note: This table is predictive. For precise applications, experimental determination of solubility is strongly recommended.[2]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following detailed protocol outlines the equilibrium gravimetric method for the experimental determination of the solubility of this compound in an organic solvent.[2] This method is reliable and involves preparing a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[2][5]
Principle of the Method
A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a specific temperature. By taking a known volume or mass of the clear supernatant from a saturated solution and evaporating the solvent, the mass of the dissolved solute can be accurately measured.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm pore size)
-
Pre-weighed containers for filtered solution
-
Oven or rotary evaporator
-
Desiccator
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.[2]
-
-
Solvent Addition:
-
Accurately add a known volume (e.g., 5.00 mL) or mass of the desired organic solvent to each vial.[2]
-
-
Equilibration:
-
Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).[2]
-
Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with constant agitation. This ensures that the solution reaches a state of saturation equilibrium.[6]
-
-
Phase Separation and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed container. It is crucial that the filter is also at the experimental temperature to prevent any precipitation due to temperature changes.[5]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.[5]
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again.
-
Calculations
The solubility can be calculated in various units, such as g/L or mol/L.
-
Mass of the filtered solution: (Weight of container + solution) - (Weight of empty container)
-
Mass of the dissolved solute: (Weight of container + solute) - (Weight of empty container)
-
Mass of the solvent: (Mass of the filtered solution) - (Mass of the dissolved solute)
-
Solubility (g/L): (Mass of dissolved solute in g) / (Volume of solvent in L)
-
Solubility (mol/L): (Mass of dissolved solute in g / Molecular weight of solute) / (Volume of solvent in L)
Alternative Method: UV-Visible Spectrophotometry
If this compound possesses a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region, UV-Visible spectrophotometry can be a viable alternative for determining its solubility.[5]
Principle of the Method
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve of known concentrations versus absorbance is first established. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.[5]
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[5]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear.[5]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[5]
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Conclusion
References
- 1. usbio.net [usbio.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3-Pyridinethiol Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price - High Quality Pyridine Thiol Wholesale [pipzine-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the UV-Vis and Fluorescence Characteristics of Nitropyridine Thiols
This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of nitropyridine thiols. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the subject matter.
Introduction: The Significance of Nitropyridine Thiols
Nitropyridine thiols are a class of heterocyclic organic compounds that have garnered significant interest in various scientific disciplines, particularly in the fields of medicinal chemistry, materials science, and chemical biology. Their unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group, the pyridine ring, and the reactive thiol moiety, give rise to distinct spectroscopic characteristics.
The ability of nitropyridine thiols to absorb and emit light makes them valuable tools as molecular probes, sensors, and building blocks for more complex functional materials.[1][2] Understanding their UV-Vis and fluorescence properties is paramount for their effective application, whether it be for monitoring biological processes, developing new therapeutic agents, or designing novel materials with specific optical properties. This guide will delve into the fundamental principles governing their spectroscopic behavior, provide practical experimental protocols, and discuss their applications in research and drug development.
Fundamental Principles of UV-Vis and Fluorescence Spectroscopy
A solid grasp of the foundational principles of UV-Vis and fluorescence spectroscopy is essential for interpreting the spectral data of nitropyridine thiols.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum.[3][4] When a molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.
For organic molecules like nitropyridine thiols, the most common electronic transitions are:
-
π → π* transitions: These occur in molecules with conjugated systems (alternating single and double bonds) and are typically strong absorptions. The extent of conjugation directly influences the absorption wavelength; greater conjugation leads to a bathochromic (red) shift to longer wavelengths.[5]
-
n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen or sulfur atom) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions.
The Beer-Lambert Law is a fundamental principle in quantitative UV-Vis spectroscopy, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3]
Fluorescence Spectroscopy
Fluorescence is a photoluminescence process where a molecule, after absorbing a photon and reaching an excited electronic state, returns to the ground state by emitting a photon. This emission of light is typically at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift .
Key parameters in fluorescence spectroscopy include:
-
Excitation and Emission Spectra: The excitation spectrum shows the wavelengths of light that the molecule absorbs to produce fluorescence, while the emission spectrum shows the wavelengths of light emitted.
-
Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.
Fluorescence is highly sensitive to the molecular environment, making it a powerful tool for studying molecular interactions, conformational changes, and local environmental polarity.[6]
UV-Vis Absorption Characteristics of Nitropyridine Thiols
The UV-Vis absorption spectra of nitropyridine thiols are dictated by their molecular structure, including the position of the nitro and thiol groups on the pyridine ring, as well as the surrounding environment.
Thiol-Thione Tautomerism
A crucial aspect of nitropyridine thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can be influenced by the solvent, pH, and temperature. The thione tautomer typically exhibits an absorption peak at longer wavelengths (between 300 and 400 nm) corresponding to the n-π* transition of the C=S group, whereas the thiol tautomer absorbs at shorter wavelengths (below 300 nm) due to the π-π* transition of the C=N group.[7]
Influence of Substituents and Conjugation
The position of the nitro group and any other substituents on the pyridine ring significantly impacts the absorption spectrum. Electron-withdrawing groups like the nitro group can cause a red shift in the absorption maxima. The extent of conjugation within the molecule is also a primary determinant of the absorption wavelength; increased conjugation generally leads to absorption at longer wavelengths.[5]
Solvent Effects (Solvatochromism)
The polarity of the solvent can have a pronounced effect on the UV-Vis absorption spectrum of nitropyridine thiols, a phenomenon known as solvatochromism. For instance, in polar, hydrogen-bond-donating solvents, the n → π* transition of the pyridine nitrogen can undergo a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding electrons in the ground state.[8] Conversely, π → π* transitions may exhibit a bathochromic (red) shift in polar solvents. Studies on 4-nitropyridine N-oxide have shown that the hydrogen-bond donating capability of the solvent plays a dominant role in the observed solvatochromic shifts.[9][10][11]
Fluorescence Characteristics of Nitropyridine Thiols
While not all nitropyridine thiols are strongly fluorescent, many exhibit interesting emission properties that can be exploited for various applications.
Emission Spectra and Stokes Shift
The fluorescence emission of nitropyridine thiols is typically observed at longer wavelengths than their absorption, with a characteristic Stokes shift. The magnitude of the Stokes shift can provide insights into the structural and electronic changes that occur in the excited state.
Factors Influencing Fluorescence
The fluorescence of nitropyridine thiols is highly sensitive to a variety of factors:
-
Molecular Structure: The rigidity of the molecular structure can influence the quantum yield. More rigid structures often exhibit higher quantum yields as non-radiative decay pathways are suppressed.
-
Solvent and pH: The polarity and hydrogen-bonding capacity of the solvent can significantly affect fluorescence intensity and emission wavelength.[12] The protonation state of the pyridine nitrogen and the thiol group, which is pH-dependent, can also dramatically alter the fluorescence properties.[13]
-
Temperature: Temperature can influence fluorescence by affecting the rate of non-radiative decay processes. For example, a Cu(I)-5-nitropyridine-2-thiol cluster shows a temperature-dependent luminescence, with the emission band sharpening and red-shifting at lower temperatures.[14][15]
Quenching Mechanisms
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. The nitro group in nitropyridine thiols can act as a fluorescence quencher.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality UV-Vis and fluorescence spectra of nitropyridine thiols. These protocols are designed to be self-validating by including necessary controls and calibration steps.
Protocol for UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of a nitropyridine thiol and determine its molar absorptivity.
Materials:
-
UV-Vis spectrophotometer (e.g., JASCO V-570, Perkin-Elmer Lambda 950)[16][17]
-
Quartz cuvettes (1 cm path length)
-
Nitropyridine thiol sample
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, water)
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Warm-up and Blanking:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Fill a quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the blank.
-
Place the blank cuvette in the sample holder and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm). This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Preparation:
-
Prepare a stock solution of the nitropyridine thiol in the chosen solvent with a known concentration (e.g., 1 mM). Ensure the compound is fully dissolved.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).
-
-
Spectrum Acquisition:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the same wavelength range as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Record the absorbance value at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Causality Behind Choices:
-
Quartz Cuvettes: Quartz is used because it is transparent in the UV region, unlike glass or plastic which absorb UV light.
-
Spectroscopic Grade Solvent: These solvents are of high purity and have low absorbance in the UV-Vis range, minimizing interference.
-
Optimal Absorbance Range: Working within the 0.1-1.0 absorbance range ensures the best signal-to-noise ratio and linearity of the Beer-Lambert Law.
Protocol for Fluorescence Spectroscopy
Objective: To obtain the excitation and emission spectra of a nitropyridine thiol and estimate its relative quantum yield.
Materials:
-
Fluorescence spectrophotometer (e.g., Perkin Elmer LS55, Edinburgh FLS920)[16][17]
-
Quartz fluorescence cuvettes (four polished sides)
-
Nitropyridine thiol sample
-
Spectroscopic grade solvent
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity. A good starting point is 5 nm for both.
-
-
Sample Preparation:
-
Prepare a dilute solution of the nitropyridine thiol in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
-
-
Emission Spectrum Acquisition:
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan a range of emission wavelengths, starting from about 10 nm above the excitation wavelength to avoid Rayleigh scattering.
-
-
Excitation Spectrum Acquisition:
-
Set the emission wavelength to the maximum of the emission spectrum.
-
Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Estimation (Relative Method):
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Causality Behind Choices:
-
Dilute Solutions (Absorbance < 0.1): This is critical to prevent the inner filter effect, where the sample itself reabsorbs the emitted fluorescence, leading to an underestimation of the quantum yield.
-
Four-Polished-Side Cuvettes: These are necessary for right-angle fluorescence measurements, where the emission is detected at 90 degrees to the excitation beam.
-
Relative Quantum Yield Measurement: This method is often preferred for its simplicity and accuracy, as it relies on a well-characterized standard.
Applications in Research and Drug Development
The unique spectroscopic properties of nitropyridine thiols make them valuable tools in various research and development applications.
Fluorescent Probes for Thiol Detection
Biological thiols, such as glutathione (GSH) and cysteine (Cys), play critical roles in maintaining cellular redox homeostasis.[18][19] Abnormal thiol levels are associated with numerous diseases. Nitropyridine derivatives have been utilized in the development of fluorescent probes for the detection of biothiols.[2][20][21] The reaction of the thiol with the probe can lead to a significant change in fluorescence, allowing for the quantification of thiols in biological samples and even for live-cell imaging.[22][23]
Probing Molecular Interactions
Changes in the UV-Vis and fluorescence spectra of nitropyridine thiols upon binding to macromolecules, such as proteins or nucleic acids, can provide valuable information about these interactions. These spectral changes can be used to determine binding affinities, study conformational changes, and screen for potential drug candidates.
Materials Science
The photophysical properties of nitropyridine thiols make them attractive for the development of novel materials. For instance, a Cu(I)-5-nitropyridine-2-thiol cluster has been shown to exhibit near-infrared (NIR) emission, which is advantageous for applications in bioimaging due to deeper tissue penetration and reduced autofluorescence.[14][15][16]
Data Presentation and Visualization
Tabulated Spectroscopic Data
| Compound | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| Cu(I)-5-nitropyridine-2-thiol cluster | Solid State (298 K) | - | 765 | - | [14] |
| Cu(I)-5-nitropyridine-2-thiol cluster | Solid State (77 K) | - | 815 | - | [14] |
| 4-Nitropyridine N-oxide | Various | 330-355 | - | - | [10][11] |
Diagrams
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the UV-Vis and fluorescence characterization of nitropyridine thiols.
Thiol Detection using a Nitropyridine-based Fluorescent Probe
Caption: Schematic of a turn-on fluorescent probe for thiol detection.
Conclusion
The UV-Vis and fluorescence characteristics of nitropyridine thiols are rich and informative, providing a window into their electronic structure and molecular environment. A thorough understanding of these properties, coupled with robust experimental techniques, is essential for leveraging these compounds in research and development. From fundamental studies of molecular interactions to the design of advanced fluorescent probes for bioimaging, the spectroscopic analysis of nitropyridine thiols will undoubtedly continue to be a vibrant area of scientific inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. One moment, please... [eu-opensci.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A fluorescent probe which allows highly specific thiol labeling at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
- 18. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A highly selective fluorescent probe for detection of biological samples thiol and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Bromo-3-nitropyridine-2-thiol
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 5-Bromo-3-nitropyridine-2-thiol. In the absence of specific experimental data for this compound, this document outlines a robust, field-proven methodology for its characterization, drawing on established principles of thermal analysis and the known behavior of structurally related nitroaromatic and heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed blueprint for conducting and interpreting the necessary experiments to ensure the safe handling, storage, and processing of this and similar energetic molecules.
Introduction: The Significance of this compound in Drug Discovery and Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine core substituted with a bromine atom, a nitro group, and a thiol group, presents a unique combination of reactive sites for the synthesis of more complex pharmaceutical intermediates.[1][2][3] The nitro group, in particular, is a common functionality in various bioactive molecules but also imparts a degree of energetic character to the compound, making a thorough understanding of its thermal stability a critical aspect of its safe utilization.[4][5]
The presence of both a nitro group and a thiol group suggests a potential for complex decomposition mechanisms, including intramolecular redox reactions. Furthermore, impurities from its synthesis can significantly impact its thermal stability, potentially leading to autocatalytic decomposition.[4] Therefore, a comprehensive evaluation of its thermal properties is not merely a regulatory requirement but a fundamental necessity for ensuring process safety and developing stable pharmaceutical formulations.
This guide will detail the essential thermoanalytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), required to elucidate the thermal behavior of this compound. We will explore the causality behind experimental choices, provide self-validating protocols, and offer insights into the interpretation of the resulting data.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis.
| Property | Value | Source |
| CAS Number | 886372-86-7 | [6][7][8] |
| Molecular Formula | C5H3BrN2O2S | [8] |
| Molecular Weight | 235.06 g/mol | [8] |
| Appearance | (Predicted) Yellow to light-brown solid | [1][3] |
| Storage Temperature | -20°C | [8] |
Experimental Assessment of Thermal Stability
The cornerstone of evaluating the thermal stability of a compound like this compound lies in the application of advanced thermoanalytical techniques. This section provides detailed, step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss at each stage.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and experimental time; slower rates can provide better resolution of overlapping thermal events.[9]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the mass loss (%) versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.[9]
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition, providing critical information about the energy released during thermal events.[10][11]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed high-pressure crucible (e.g., gold-plated stainless steel) to suppress evaporation and contain any released gases.[5][12]
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and a reference pan.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (decomposition).
-
Integrate the area under the exothermic peak(s) to determine the enthalpy of decomposition (ΔHd).
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Predicted Thermal Behavior and Decomposition Pathway
Based on the analysis of structurally similar compounds, a hypothetical thermal profile for this compound can be proposed.
Expected TGA and DSC Results
| Parameter | Predicted Value/Observation | Rationale |
| Melting Point (Tm) | ~150-200 °C | Similar brominated nitropyridines exhibit melting points in this range.[13][14] |
| Onset of Decomposition (Tonset) | > 200 °C | Nitroaromatic compounds generally exhibit decomposition above this temperature.[15] |
| Decomposition Steps (TGA) | Likely a multi-step decomposition | The presence of multiple functional groups (nitro, bromo, thiol) suggests a complex decomposition process. |
| Enthalpy of Decomposition (ΔHd) | Highly exothermic | The decomposition of nitro compounds is typically a high-energy event.[12] |
Proposed Decomposition Mechanism
The decomposition of this compound is likely initiated by the cleavage of the weakest bond, which is predicted to be the C-NO2 bond. This initial step would generate radical species, leading to a cascade of subsequent reactions.
Caption: Proposed decomposition pathway of this compound.
The initial homolytic cleavage of the C-NO2 bond would be followed by further fragmentation of the pyridine ring and reactions involving the bromine and sulfur atoms, ultimately leading to the formation of various gaseous products and a solid char residue. The exact nature of the decomposition products would require further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Safety and Handling Considerations
Given the energetic nature of the nitro group, this compound should be handled with caution. The potential for rapid and highly exothermic decomposition necessitates the use of appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. All thermal analyses should be conducted on small sample sizes in a well-ventilated area, preferably within a fume hood. The high-pressure crucibles used in DSC are essential for containing the energy released during decomposition and preventing instrument damage.
Conclusion
While specific experimental data for this compound is not publicly available, this guide provides a comprehensive and scientifically grounded methodology for its thermal characterization. By following the detailed protocols for TGA and DSC, researchers can obtain the critical data needed to understand its thermal stability, predict its decomposition behavior, and ensure its safe handling and application in research and development. The principles and techniques outlined herein are broadly applicable to the study of other energetic and novel chemical entities, forming an essential component of a robust process safety program.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. akjournals.com [akjournals.com]
- 6. 5-BROMO-3-NITRO-PYRIDINE-2-THIOL | 886372-86-7 [chemicalbook.com]
- 7. 5-BROMO-3-NITRO-PYRIDINE-2-THIOL | 886372-86-7 [amp.chemicalbook.com]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5-溴-2-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 5-ブロモ-2-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Foundational Principles: The Thione-Thiol Equilibrium
An In-depth Technical Guide to the Tautomerism of 5-Bromo-3-nitropyridine-2-thiol
This guide provides a comprehensive examination of the thione-thiol tautomerism exhibited by this compound. Addressed to researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical and computational methodologies to provide a holistic understanding of this critical chemical equilibrium. We will explore the structural nuances of the tautomers, the environmental factors governing their interconversion, and the definitive techniques for their characterization.
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In the context of 2-mercaptopyridine derivatives, the most significant tautomeric relationship is the prototropic shift between the thiol and thione forms.[1][2]
-
This compound (Thiol Form): An aromatic pyridine ring bearing a sulfhydryl (-SH) group at the C2 position.
-
5-Bromo-3-nitro-1H-pyridine-2-thione (Thione Form): A pyridinone-like structure where the proton resides on the ring nitrogen, and the C2 position features a thiocarbonyl (C=S) group.
The position of this equilibrium is not static; it is profoundly influenced by the molecule's environment and electronic makeup. For drug development professionals, understanding which tautomer predominates is paramount, as the two forms possess distinct physicochemical properties, including polarity, hydrogen bonding capability, and receptor-binding geometry, which directly impact bioavailability, efficacy, and metabolic stability. The strong electron-withdrawing properties of the bromo and nitro substituents on the pyridine ring of the title compound are expected to significantly influence its electronic distribution and, consequently, its tautomeric preference.
Caption: Prototropic equilibrium between the thiol and thione tautomers.
Critical Factors Governing the Tautomeric Equilibrium
The predominance of either the thione or thiol tautomer is a delicate balance dictated by intramolecular and intermolecular forces. Decades of research on pyridine-2-thiol and its derivatives have elucidated several key influencing factors.
-
Solvent Polarity: This is arguably the most dominant factor. The thione tautomer, with its zwitterionic character and large dipole moment, is significantly stabilized by polar solvents capable of hydrogen bonding and dipole-dipole interactions.[3][4][5] Conversely, non-polar, aprotic solvents favor the less polar, aromatic thiol form.[1][3][4] In aqueous or alcoholic solutions, 2-mercaptopyridine derivatives exist almost exclusively as the thione.[2][5]
-
Physical State & Concentration: In the gas phase, where intermolecular interactions are minimized, the thiol form is often the more stable tautomer due to the aromaticity of the pyridine ring.[6][7] In the solid state, however, strong intermolecular hydrogen bonding (N-H···S=C) in the thione form typically leads to the formation of stable dimers, making the thione the predominant, if not exclusive, form observed in crystal structures.[2][8] This self-association also favors the thione form at higher concentrations in solution.[1][4]
-
Electronic Effects: The substituents on the pyridine ring modulate the acidity of the N-H and S-H protons. The electron-withdrawing nitro and bromo groups in this compound increase the acidity of the N-H proton in the thione form, further stabilizing it through enhanced hydrogen bonding in protic solvents.
Experimental and Computational Elucidation
A multi-faceted approach combining spectroscopic and computational methods is essential for a definitive characterization of the tautomeric equilibrium.
Spectroscopic Analysis
Spectroscopy provides direct, observable evidence of the predominant tautomeric form under specific conditions.
Table 1: Key Spectroscopic Markers for Thione vs. Thiol Tautomers
| Technique | Thiol Form Signature | Thione Form Signature | Rationale |
|---|---|---|---|
| FT-IR | ν(S-H) stretch: ~2550-2600 cm⁻¹ | ν(N-H) stretch: ~3100-3400 cm⁻¹ν(C=S) stretch: ~1100-1250 cm⁻¹ | The S-H stretch is weak and distinct, while the N-H stretch is broader. The C=S bond gives a characteristic absorption.[6][8] |
| UV-Vis | π → π* transition: < 300 nm | n → π* transition (C=S): ~340-370 nm | The thiocarbonyl chromophore in the thione form has a low-energy transition that absorbs at a significantly longer wavelength.[2][3] |
| ¹H NMR | S-H proton: Broad singlet, variable shift | N-H proton: Broad singlet, ~12-14 ppm | The N-H proton of the thione is typically deshielded and appears far downfield. |
| ¹³C NMR | C2-S carbon: ~140-150 ppm | C2=S carbon: ~175-185 ppm | The thiocarbonyl carbon of the thione form is significantly deshielded and serves as a definitive marker.[9] |
Protocol 1: UV-Vis Spectroscopic Determination of Tautomeric Predominance
Objective: To determine the predominant tautomeric form of this compound in solvents of varying polarity.
Causality: The choice of solvents (e.g., cyclohexane, dioxane, ethanol, water) is designed to systematically increase polarity. A significant red-shift in the λ_max to the ~340-370 nm region with increasing solvent polarity provides strong evidence for the stabilization of the polar thione tautomer.[3][4]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a volatile, intermediate-polarity solvent like Dichloromethane.
-
Solvent Series: Prepare a series of quartz cuvettes containing 3 mL of solvents with a wide range of polarities (e.g., Hexane, Dioxane, Acetonitrile, Ethanol, Water).
-
Sample Preparation: Add an identical, small aliquot (e.g., 30 µL) of the stock solution to each cuvette to achieve a final concentration of ~10 µM. This low concentration minimizes self-association effects.[1][4]
-
Spectral Acquisition: Blank the spectrophotometer with each respective pure solvent. Acquire the absorption spectrum for each sample from 200 nm to 500 nm.
-
Data Analysis: Record the λ_max for each solvent. Compare the spectra to those of model compounds, if available (e.g., an S-alkylated derivative for the thiol form and an N-alkylated derivative for the thione form).[2] A strong absorption band appearing above 320 nm is indicative of the thione form.
Computational Chemistry
Quantum chemical calculations provide invaluable insight into the intrinsic stabilities of the tautomers and the energetic impact of solvation.
Causality: Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), offer a robust balance of accuracy and computational cost for these systems.[10][11][12] In the gas phase, these calculations isolate the inherent electronic stability of each tautomer. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), one can simulate the effect of the solvent's dielectric field, revealing how solvation energies can shift or even reverse the gas-phase stability order.[6][13]
Caption: Workflow for computational analysis of tautomeric stability.
Table 2: Representative Theoretical Stability Data for Pyridine-2-thiol Analogues
| Tautomer | ΔE (Gas Phase) (kcal/mol)[6] | ΔG (Cyclohexane) (kcal/mol)[6] | ΔG (Water) (kcal/mol)[3] |
|---|---|---|---|
| Thiol | 0.0 (Reference) | 0.0 (Reference) | 0.0 (Reference) |
| Thione | +2.61 (Less Stable) | -1.96 (More Stable) | -5.83 (More Stable) |
Note: Data is for the parent 2-pyridinethiol/thione system and serves as a model. Values for the 5-bromo-3-nitro derivative would differ but are expected to follow the same trend.
This data clearly illustrates the pivotal role of the solvent. While the thiol is intrinsically more stable in a vacuum, the strong stabilization of the polar thione form in polar solvents completely shifts the equilibrium in its favor.[3][6][7]
Conclusion and Outlook
Based on extensive evidence from analogous systems, this compound is overwhelmingly likely to exist as the 5-Bromo-3-nitro-1H-pyridine-2-thione tautomer in the solid state and in polar to moderately polar solutions. The combination of strong intermolecular hydrogen bonding in the condensed phase and the significant stabilization afforded by polar solvents makes the thione form the thermodynamically preferred species under most experimental and physiological conditions. The aromatic thiol form would only be expected to be a major contributor in the gas phase or in highly dilute, non-polar, aprotic solutions.[1][2][3][4]
For professionals in drug discovery, this means that any structure-activity relationship (SAR) studies, docking simulations, or ADMET predictions must consider the thione structure as the bioactive conformer. Future work should focus on obtaining a single-crystal X-ray structure of this specific molecule to provide unequivocal proof of its solid-state structure and to perform quantitative NMR or UV-Vis titrations to precisely determine the tautomeric equilibrium constant (K_eq) in a range of pharmaceutically relevant solvents.
References
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. 721. Tautomeric pyridines. Part I. Pyrid-2- and -4-thione - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. researchgate.net [researchgate.net]
- 8. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-3-nitropyridine-2-thiol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-nitropyridine-2-thiol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a nitro group, and a thiol moiety on a pyridine scaffold imparts a rich and nuanced reactivity profile. Understanding the interplay of these functional groups is paramount for leveraging this molecule as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the electronic landscape of this compound, delineating its primary electrophilic and nucleophilic centers to inform rational drug design and synthetic strategy.
Core Concepts: Tautomerism and Electronic Effects
A foundational aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is a critical determinant of the molecule's reactivity, as the electronic properties and, consequently, the nucleophilic and electrophilic sites, differ significantly between the two tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Generally, the thione form is favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments and the gas phase.[1][2]
The reactivity of the pyridine ring is profoundly influenced by its substituents:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group at the 3-position, the nitro group deactivates the pyridine ring towards electrophilic attack and strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C2, C4, and C6).
-
Bromo Group (-Br): Located at the 5-position, the bromine atom is an electron-withdrawing group through induction and a weak deactivator for electrophilic substitution. It also serves as a potential leaving group in nucleophilic aromatic substitution reactions.
-
Thiol/Thione Group (-SH/=S): In the thiol form, the sulfur atom can act as a weak electron-donating group through resonance. Conversely, in the thione form, the carbon-sulfur double bond exhibits an electron-withdrawing character.
Nucleophilic Sites: Where the Molecule Reacts as a Nucleophile
The primary nucleophilic character of this compound is centered on the exocyclic sulfur atom.
The Thiol Tautomer: A Potent Sulfur Nucleophile
In the thiol form, the sulfur atom possesses lone pairs of electrons and is readily deprotonated to form a thiolate anion. This thiolate is a powerful nucleophile, capable of participating in a wide range of reactions, including:
-
S-Alkylation: Reaction with alkyl halides to form thioethers.
-
S-Acylation: Reaction with acyl chlorides or anhydrides to yield thioesters.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
The high nucleophilicity of the thiolate is a cornerstone of its utility in synthetic chemistry, providing a reliable handle for the introduction of diverse molecular fragments.
The Thione Tautomer: Ambident Nucleophilicity
The thione tautomer presents a more complex nucleophilic profile. While the sulfur atom remains a primary nucleophilic center, the nitrogen atom of the pyridine ring can also exhibit nucleophilic character upon deprotonation. This ambident nucleophilicity can lead to selectivity challenges in reactions, with the outcome often dictated by the nature of the electrophile and the reaction conditions (e.g., Hard-Soft Acid-Base theory).
| Nucleophilic Site | Tautomer | Description | Potential Reactions |
| Sulfur Atom | Thiol & Thione | The primary nucleophilic center, especially upon deprotonation to the thiolate. | S-alkylation, S-acylation, Michael addition, disulfide bond formation. |
| Ring Nitrogen (deprotonated) | Thione | Becomes nucleophilic after deprotonation of the N-H bond. | N-alkylation, N-acylation. |
Electrophilic Sites: Where the Molecule is Attacked by Nucleophiles
The electron-deficient nature of the pyridine ring, amplified by the presence of the nitro and bromo substituents, renders it susceptible to nucleophilic attack at several positions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the 3-position stabilizes the negatively charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism.
The primary electrophilic sites on the pyridine ring are:
-
C4 Position: This position is para to the nitro group and is a prime target for nucleophilic attack. A nucleophile can displace a hydride ion (in an oxidative nucleophilic substitution) or, more commonly, enable further functionalization if a suitable leaving group were present.
-
C2 Position: Being ortho to the nitro group, the C2 position is also activated for nucleophilic attack. In this case, the thiol/thione group itself could potentially be displaced by a strong nucleophile, although this is generally less favorable than displacement of a halide.
-
C5 Position: The bromine atom at the C5 position is a good leaving group and is meta to the nitro group. While not as activated as the ortho and para positions, it can still be displaced by potent nucleophiles under forcing conditions.
Reactivity of the Thione Tautomer
The carbon atom of the C=S double bond in the thione tautomer possesses electrophilic character due to the polarization of the bond towards the more electronegative sulfur atom. This allows for nucleophilic addition to the carbon, followed by subsequent reactions.
| Electrophilic Site | Tautomer | Description | Potential Reactions |
| C4 Position | Both | Activated for SNAr due to the para-nitro group. | Reaction with strong nucleophiles (e.g., amines, alkoxides). |
| C2 Position | Both | Activated for SNAr due to the ortho-nitro group. | Potential displacement of the thiol/thione group. |
| C5 Position | Both | The bromine atom can act as a leaving group in SNAr reactions. | Substitution with various nucleophiles. |
| Thione Carbon | Thione | The carbon of the C=S bond is electrophilic. | Nucleophilic addition reactions. |
Experimental Protocols: Probing the Reactivity
To experimentally validate the predicted nucleophilic and electrophilic sites, a series of well-established synthetic transformations can be employed.
Protocol 1: S-Alkylation to Confirm Sulfur Nucleophilicity
This protocol aims to demonstrate the nucleophilic character of the sulfur atom.
Methodology:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, for instance, potassium carbonate (1.5 equivalents), to deprotonate the thiol and form the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an alkylating agent, such as methyl iodide or benzyl bromide (1.1 equivalents), dropwise to the solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Characterize the resulting thioether by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm S-alkylation.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol is designed to probe the electrophilic nature of the pyridine ring, specifically at the C4 or C5 positions.
Methodology:
-
In a sealed reaction vessel, combine this compound (1 equivalent) and a nucleophilic amine, such as morpholine or piperidine (2-3 equivalents), in a high-boiling polar solvent like DMSO or NMP.
-
Add a base, for example, diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product via column chromatography.
-
Analyze the purified product using spectroscopic methods to determine the site of substitution. The displacement of the bromine at C5 is a likely outcome.
Visualizing the Reactivity
The following diagrams illustrate the key chemical features and reaction pathways of this compound.
Caption: Tautomeric equilibrium of this compound.
Caption: Primary nucleophilic sites of this compound.
Caption: Primary electrophilic sites of this compound.
Conclusion
This compound is a molecule with a well-defined yet multifaceted reactivity profile. Its nucleophilic character is predominantly expressed through the versatile sulfur atom, while its electrophilic nature is manifested in the activated pyridine ring, which is primed for nucleophilic aromatic substitution. A thorough understanding of the tautomeric equilibrium and the electronic influence of the substituents is essential for predicting and controlling the outcomes of its reactions. This knowledge empowers drug development professionals to strategically employ this compound as a valuable scaffold in the synthesis of next-generation therapeutics.
References
Methodological & Application
Application Note: Strategic Synthesis of 2-(Alkylthio)-5-bromo-3-nitropyridines
A Guide to S-Alkylation using 5-Bromo-3-nitropyridine-2-thiol for Drug Discovery and Medicinal Chemistry
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
Heterocyclic compounds are foundational pillars in medicinal chemistry, with pyridine rings being particularly prominent in a multitude of FDA-approved drugs.[1] Their ability to engage in hydrogen bonding and other key intermolecular interactions makes them privileged scaffolds in drug design. The thioether linkage (C-S-C) is another critical functional group, contributing to metabolic stability and modulating the lipophilicity of drug candidates.[2] The synthesis of molecules that strategically combine these features is therefore of high interest to researchers in drug development.
This application note provides a detailed guide to the synthesis of 2-(alkylthio)-5-bromo-3-nitropyridines, a class of highly functionalized intermediates, using this compound as the starting material. This specific scaffold is of exceptional synthetic utility due to three key features:
-
A Nucleophilic Thiol Group: The 2-thiol (-SH) group is readily deprotonated to form a potent thiolate nucleophile, ideal for forming thioether bonds via S-alkylation.[3][4]
-
An Electron-Withdrawing Nitro Group: The 3-nitro group activates the pyridine ring, influencing its reactivity and providing a potential handle for further chemical transformations.
-
A Versatile Bromo Group: The 5-bromo substituent is perfectly positioned for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), enabling rapid diversification of the molecular core.[5][6]
This guide will detail the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss best practices for maximizing yield and purity, and illustrate the workflow for producing these valuable chemical building blocks.
Reaction Mechanism: Nucleophilic Substitution at the Sulfur Center
The formation of the thioether bond from this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process can be broken down into two primary steps, as illustrated below.
Diagram: S-Alkylation Mechanism
Caption: Figure 1. The two-step mechanism for thioether synthesis.
-
Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes the acidic proton from the thiol group (-SH). Thiols are significantly more acidic than their alcohol counterparts, allowing for the use of moderately strong bases.[4] This deprotonation step generates a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic carbon atom of an alkyl halide (or other suitable electrophile, such as a tosylate). This concerted SN2 reaction displaces the halide leaving group and forms the new carbon-sulfur bond, yielding the desired thioether product.[3]
Detailed Experimental Protocol
This protocol describes a general procedure for the S-alkylation of this compound with a generic alkyl halide (R-X).
3.1 Materials and Reagents
-
This compound (FW: 235.06 g/mol )
-
Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
3.2 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Alkyl halides are often lachrymatory and toxic; handle with care.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
3.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 235 mg).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 276 mg). Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). This cycle should be repeated three times to ensure an inert atmosphere, which helps prevent oxidative dimerization of the thiol into a disulfide.[7]
-
Add anhydrous DMF (5 mL) via syringe.
-
Addition of Electrophile: Stir the resulting suspension at room temperature for 10-15 minutes. Add the alkyl halide (1.1 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. For less reactive alkyl halides, gentle heating to 40-50 °C may be required.
-
Workup - Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(alkylthio)-5-bromo-3-nitropyridine product.
Diagram: Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow diagram.
Best Practices and Troubleshooting
| Observation / Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. For sterically hindered or less reactive alkyl halides (e.g., secondary halides), consider increasing the reaction temperature to 50-60 °C or using a stronger base/solvent combination like NaH in THF. |
| Poor nucleophilicity of thiolate. | Ensure the base is strong enough and used in sufficient excess (at least 2 eq.) to drive the deprotonation equilibrium forward. | |
| Formation of Disulfide Byproduct | Oxidation of the thiol/thiolate starting material.[7] | The primary cause is exposure to atmospheric oxygen. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Using degassed solvents can also be beneficial. |
| Difficult Purification | Residual DMF in the crude product. | During the workup, be thorough with the water washes. Washing the combined organic layers multiple times with water is crucial for removing the high-boiling point DMF solvent. |
| No Reaction | Deactivated alkyl halide. | Tertiary alkyl halides are not suitable for this SN2 reaction as they will primarily undergo elimination.[8] Aryl halides are also unreactive under these conditions and would require metal-catalyzed cross-coupling. |
Representative Data & Characterization
The described protocol is robust for a variety of primary and benzylic halides. The following table provides expected outcomes for different electrophiles.
| Electrophile (R-X) | Product Structure (R-group) | Typical Isolated Yield | Notes |
| Iodomethane (CH₃I) | -CH₃ | 85 - 95% | Highly reactive, reaction is often complete in < 1 hour. |
| Benzyl Bromide | -CH₂Ph | 90 - 98% | Activated halide, provides excellent yields. |
| 1-Bromobutane | -CH₂(CH₂)₂CH₃ | 80 - 90% | Standard primary halide, reaction proceeds smoothly. |
| 2-Bromopropane | -CH(CH₃)₂ | 40 - 60% | Secondary halide is sterically more hindered, leading to lower yields and longer reaction times.[8] |
Standard Characterization:
-
¹H & ¹³C NMR: To confirm the structure and purity of the final product. Expect to see new signals corresponding to the alkyl group and a shift in the pyridine ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized thioether.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the S-H stretch and the presence of characteristic C-S and NO₂ stretches.
Conclusion
The S-alkylation of this compound is a highly efficient and reliable method for synthesizing versatile thioether building blocks. The reaction proceeds under mild conditions, tolerates a range of electrophiles, and delivers high yields of the desired products. The resulting 2-(alkylthio)-5-bromo-3-nitropyridines are primed for further synthetic elaboration, particularly through cross-coupling reactions at the bromine position, making them valuable intermediates for constructing complex molecular architectures in pharmaceutical and materials science research.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for S-Alkylation Reactions of 5-Bromo-3-nitropyridine-2-thiol
Introduction: Strategic Importance of 2-(Alkylthio)-5-bromo-3-nitropyridines
5-Bromo-3-nitropyridine-2-thiol is a highly functionalized heterocyclic building block poised for strategic elaboration in medicinal chemistry and materials science. The presence of a nucleophilic thiol, an electron-withdrawing nitro group, and a synthetically versatile bromine atom offers a rich platform for generating diverse molecular architectures. The S-alkylation of this thiol is a foundational reaction, converting the thiol into a thioether (sulfide). This transformation is critical for several reasons:
-
Masking Thiol Reactivity: The thioether linkage is significantly more stable and less prone to oxidation than the parent thiol, simplifying downstream synthetic manipulations.
-
Introducing Molecular Diversity: A wide array of alkyl groups can be introduced, allowing for the fine-tuning of steric and electronic properties, which is crucial in drug discovery for optimizing target engagement and pharmacokinetic profiles.
-
Serving as a Linchpin for Further Functionalization: The resulting 2-(alkylthio)-5-bromo-3-nitropyridine scaffold retains reactive sites—the bromo and nitro groups—for subsequent cross-coupling reactions or reductions, enabling the construction of complex molecules. For instance, the bromine atom is susceptible to nucleophilic aromatic substitution, paving the way for the introduction of various functionalities.
This guide provides a comprehensive overview of the S-alkylation of this compound, detailing the underlying chemical principles, offering a robust experimental protocol, and outlining expected outcomes.
Part 1: Mechanistic Insights and Rationale for Protocol Design
The Fundamental Reaction: Nucleophilic Substitution
The S-alkylation of a thiol is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1] The process can be conceptually broken down into two primary steps:
-
Deprotonation of the Thiol: Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the resulting thiolate anion.[1] In the presence of a suitable base, the thiol proton is abstracted to form a potent sulfur-centered nucleophile, the thiolate.
-
Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a concerted fashion to form the new sulfur-carbon bond.
Causality Behind Experimental Choices for this compound
The electronic nature of the this compound scaffold informs the selection of optimal reaction conditions. The pyridine ring, particularly when substituted with a strong electron-withdrawing nitro group, enhances the acidity of the 2-thiol proton. This heightened acidity means that relatively mild bases can be employed for efficient deprotonation, minimizing the risk of side reactions.
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is an excellent choice. It is sufficiently basic to deprotonate the acidic thiol but is not so strong as to promote unwanted side reactions on the electron-deficient pyridine ring. The use of stronger bases, such as sodium hydride (NaH), is also feasible but may require more stringent anhydrous conditions.[1]
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents readily dissolve the reactants and the intermediate thiolate salt, facilitating the SN2 reaction. They do not possess acidic protons that could interfere with the base or quench the nucleophile.
-
Reaction Temperature: The reaction typically proceeds efficiently at room temperature to slightly elevated temperatures (e.g., 60 °C). Heating can accelerate the rate of reaction, particularly with less reactive alkylating agents. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential degradation at prolonged high temperatures.
Part 2: Experimental Protocol and Workflow
General Protocol for S-Alkylation
This protocol provides a reliable method for the S-alkylation of this compound with a generic alkyl halide (R-X).
Materials and Reagents:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Workflow Diagram
Caption: Workflow for the S-alkylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting thiol is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the pure 2-(alkylthio)-5-bromo-3-nitropyridine product.
Part 3: Data Presentation and Expected Results
Table of Reaction Parameters for Various Alkylating Agents
| Alkylating Agent | Product | Typical Reaction Time (at 60°C) | Expected Yield Range |
| Methyl Iodide | 5-Bromo-2-(methylthio)-3-nitropyridine | 1-2 hours | 85-95% |
| Benzyl Bromide | 5-Bromo-2-(benzylthio)-3-nitropyridine | 2-4 hours | 80-90% |
| Ethyl Bromoacetate | Ethyl 2-((5-bromo-3-nitropyridin-2-yl)thio)acetate | 3-5 hours | 75-85% |
Expected Characterization Data
The successful synthesis of the S-alkylated products can be confirmed by standard analytical techniques.
For the model product, 5-Bromo-2-(methylthio)-3-nitropyridine:
-
Appearance: Expected to be a yellow or light-brown solid.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M and M+2 peaks).
-
Expected [M+H]⁺ for C₆H₅BrN₂O₂S: ~264.9 and ~266.9.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural confirmation. Based on the closely related compound 5-bromo-2-methyl-3-nitropyridine, the following approximate chemical shifts (in CDCl₃) are expected[2]:
-
A singlet for the aromatic proton at C6 around δ 8.7-8.8 ppm.
-
A singlet for the aromatic proton at C4 around δ 8.4-8.5 ppm.
-
A singlet for the S-CH₃ protons around δ 2.8-2.9 ppm.
-
Part 4: Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider adding an additional small portion of the alkylating agent and base, or increasing the reaction temperature and time. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Formation of Side Products: The presence of the nitro and bromo groups on the pyridine ring creates a highly electron-deficient system. While the thiol is the most nucleophilic site, strong bases or high temperatures could potentially lead to side reactions. Adhering to the recommended stoichiometry and temperature is crucial.
-
Purification Challenges: The polarity of the S-alkylated products will vary depending on the nature of the introduced alkyl group. A gradient elution during column chromatography (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is recommended to achieve optimal separation.
Conclusion
The S-alkylation of this compound is a robust and high-yielding reaction that serves as a gateway to a wide range of complex heterocyclic compounds. The protocol outlined in this guide is designed to be a reliable starting point for researchers. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, scientists can effectively utilize this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-nitropyridine-2-thiol
Introduction: The Strategic Importance of Functionalized Nitropyridines in Drug Discovery
Pyridyl scaffolds are a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1] Among these, nitropyridines are particularly valuable synthetic intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations. The subject of this guide, 5-Bromo-3-nitropyridine-2-thiol, is a trifunctionalized building block offering multiple reaction sites for diversification. The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon-based substituents. The thiol group at the 2-position and the nitro group at the 3-position can also be further manipulated, making this a highly versatile precursor for the synthesis of complex heterocyclic systems.[2][3]
This document provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki, Heck, and Sonogashira reactions. These methodologies are fundamental for the construction of carbon-carbon bonds, a critical step in the synthesis of novel drug candidates.[4]
Chemical Profile: this compound
| Attribute | Value |
| CAS Number | 886372-86-7 |
| Molecular Formula | C5H3BrN2O2S |
| Molecular Weight | 235.06 g/mol |
| Appearance | (Typically) Yellow to orange solid |
| Storage | -20°C for long-term stability |
Core Concept: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst. The general catalytic cycle for these reactions, including Suzuki, Heck, and Sonogashira couplings, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp2)-C(sp2) bonds, reacting an organoboron species with an organohalide.[5][6] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it a workhorse in medicinal chemistry.[7]
Scientific Rationale
For this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl moieties at the 5-position. The choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and preventing unwanted side reactions, such as protodeboronation of the boronic acid.[5] The presence of the free thiol and the potentially coordinating amine (after reduction of the nitro group) can influence catalyst activity.[6][8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-amino-pyridines.[6][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[6]
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Part 2: Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[10][11] This reaction is a powerful tool for the vinylation of aryl halides.
Scientific Rationale
The Heck reaction with this compound allows for the introduction of alkenyl groups at the 5-position. The reaction typically requires a phosphine-free palladium source or a palladium complex with phosphine ligands, along with a base to neutralize the hydrogen halide formed during the reaction.[12] The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.
Detailed Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 equivalents)
-
Triphenylphosphine (PPh3) (0.04 equivalents)
-
Triethylamine (Et3N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous DMF, the alkene (1.5 eq), and triethylamine (2.0 eq).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the residue by column chromatography.
Caption: Key steps in the Heck-Mizoroki reaction mechanism.[13]
Part 3: Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is highly efficient for the synthesis of substituted alkynes.
Scientific Rationale
This methodology enables the introduction of an alkynyl group at the 5-position of the this compound core. The reaction is valued for its mild conditions, often proceeding at room temperature.[14] A copper-free Sonogashira protocol can also be employed to avoid issues related to the homocoupling of the alkyne (Glaser coupling).[16]
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF) (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes, then add the terminal alkyne (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst, poor quality reagents, or suboptimal reaction conditions. | Ensure the use of a fresh, active palladium catalyst. Use anhydrous solvents and high-purity reagents. Optimize temperature, reaction time, and base. |
| Side Reactions | Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira). Decomposition of starting material. | For Suzuki, use a 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) ligand. For Sonogashira, consider a copper-free protocol. Ensure a strictly inert atmosphere. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques like preparative HPLC or crystallization. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse library of functionalized pyridine derivatives. The Suzuki, Heck, and Sonogashira reactions provide efficient routes to introduce aryl, vinyl, and alkynyl moieties, respectively. Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this valuable building block in the creation of novel therapeutic agents.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Execution of the Heck Reaction on 5-Bromo-3-nitropyridine-2-thiol
Abstract
The functionalization of electron-deficient heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-3-nitropyridine-2-thiol represents a highly versatile, yet challenging, substrate for palladium-catalyzed cross-coupling reactions. Its structure contains three distinct features that can complicate reaction design: an electron-deficient nitropyridine ring, a nitrogen atom prone to catalyst coordination, and a thiol group known for its potential to poison palladium catalysts. This document provides a comprehensive guide to successfully executing the Mizoroki-Heck reaction with this substrate. We will dissect the inherent chemical challenges, propose strategic solutions with a focus on a thiol-protection strategy, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[1][2][3] This transformation is fundamental in synthesizing complex organic molecules, including a vast number of pharmaceuticals.[4] The target substrate, this compound, is an attractive building block due to the synthetic handles offered by its bromine, nitro, and thiol functionalities. However, its successful use in a Heck reaction is far from trivial and is governed by three primary challenges:
-
The 2-Pyridyl Problem: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalytic cycle and hindering the desired cross-coupling.[5][6]
-
The Thiol Problem: Thiols and their corresponding thiolates are notorious for their high affinity for late transition metals like palladium.[7] This strong binding can displace essential ligands or irreversibly bind to the palladium center, leading to rapid catalyst deactivation.[8][9]
-
The Electron-Deficient Ring: The presence of a strongly electron-withdrawing nitro group significantly lowers the electron density of the pyridine ring. While electron-withdrawing groups on an aryl halide can sometimes accelerate the oxidative addition step, the overall electronic environment and its interplay with the other functional groups must be carefully considered.[10]
A naive approach to directly couple this compound is likely to fail. Therefore, a robust strategy that mitigates these challenges is required. This guide will focus on a protective group strategy for the thiol moiety, which simplifies the catalytic environment and dramatically increases the probability of a successful reaction.
Mechanistic Considerations and Strategic Approach
The generally accepted catalytic cycle for the Heck reaction provides a framework for understanding how to optimize conditions for our specific substrate.[2][11]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Our primary strategy involves temporarily masking the problematic thiol group, transforming the substrate into a more "Heck-friendly" molecule. The workflow is designed to be robust and reproducible.
Caption: Proposed workflow for the Heck reaction of this compound.
Optimization of Reaction Parameters
The success of the Heck reaction hinges on the judicious selection of the catalyst system, base, and solvent. For a challenging substrate like S-protected 5-Bromo-3-nitropyridine, these choices are critical.
| Parameter | Recommended Choices | Rationale & Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are commercially available, reliable, and widely used. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.[11] |
| Ligand | Bulky, Electron-Rich Monophosphines: • XPhos• SPhos• RuPhos | The combination of an electron-deficient pyridine ring and potential nitrogen coordination necessitates a highly active catalyst. Bulky, electron-rich ligands promote the rate-limiting oxidative addition step, stabilize the palladium center, and can mitigate catalyst deactivation pathways. They are superior to simple PPh₃ for such challenging substrates. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Triethylamine (TEA), DIPEA | An appropriate base is required to neutralize the HX generated in the catalytic cycle, regenerating the Pd(0) catalyst.[11] Inorganic bases are often effective and avoid potential side reactions associated with amine bases. The choice can influence yield and should be screened. |
| Solvent | Polar Aprotic: • DMF (Dimethylformamide)• DMAc (Dimethylacetamide)• 1,4-Dioxane | These solvents effectively dissolve the polar substrate, catalyst, and base, facilitating the reaction. They are stable at the elevated temperatures often required for Heck reactions. |
| Alkene Partner | Styrene, n-Butyl acrylate | Electron-deficient alkenes like acrylates are highly reactive in the Heck reaction.[2] Styrene and its derivatives are also common and effective coupling partners. |
| Temperature | 80 - 120 °C | Heck reactions typically require thermal energy to drive the catalytic cycle, particularly the β-hydride elimination and catalyst regeneration steps. The optimal temperature will balance reaction rate against potential thermal decomposition of reactants or catalysts. |
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: S-Methylation of this compound
Causality: This step converts the problematic free thiol into a methyl thioether. The thioether is significantly less coordinating to palladium, thereby preventing catalyst poisoning and allowing the subsequent Heck reaction to proceed efficiently.
Materials:
-
This compound (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Iodomethane (CH₃I) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and DMF (approx. 0.2 M).
-
Add K₂CO₃ to the solution and stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-bromo-2-(methylthio)-3-nitropyridine.
Protocol 2: Heck Reaction of 5-bromo-2-(methylthio)-3-nitropyridine
Causality: This is the core C-C bond-forming step. The use of a bulky, electron-rich phosphine ligand (XPhos) is critical to facilitate the oxidative addition of the electron-poor aryl bromide to the palladium center and to maintain catalyst stability and activity throughout the reaction.
Materials:
-
5-bromo-2-(methylthio)-3-nitropyridine (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-(methylthio)-3-nitropyridine, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by the alkene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired Heck-coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst2. Insufficient Temperature3. Poor Quality Reagents | 1. Ensure reagents and solvent are anhydrous. Use a pre-catalyst or ensure proper in situ generation. Try a different ligand (e.g., SPhos).2. Incrementally increase the temperature to 110-120 °C.3. Use freshly opened or purified reagents. |
| Formation of Hydrodehalogenated Byproduct | Presence of water or other proton sources. | Scrupulously dry all glassware, solvents, and reagents. Ensure the inert atmosphere is maintained.[12] |
| Alkene Isomerization / Dimerization | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature after initial conversion is observed. Monitor the reaction closely and stop it once the starting material is consumed.[11] |
| Low Yield after Purification | Product is highly polar and adsorbs to silica gel. | Use a different purification method (e.g., recrystallization) or modify the chromatography eluent system (e.g., add a small amount of triethylamine or acetic acid depending on the product's nature). |
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-nitropyridine-2-thiol
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its impact on drug discovery and materials science is profound, enabling the synthesis of complex aryl and heteroaryl amines that are often inaccessible through classical methods like nucleophilic aromatic substitution (SNAr).[2][3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging substrate: 5-Bromo-3-nitropyridine-2-thiol . This molecule, rich in functionality, presents a confluence of synthetic hurdles that demand a carefully optimized and well-understood protocol. The primary challenges include:
-
Electron-Deficient Heterocycle: The pyridine ring is rendered highly electron-deficient by the powerfully withdrawing nitro group, which can influence the kinetics of the catalytic cycle.[4]
-
Coordinating Thiol Group: The presence of a thiol (-SH) or thiolate (-S⁻) group introduces a potential ligand for the palladium catalyst. This can lead to catalyst inhibition or undesired C-S coupling side reactions, a known variation of the Buchwald-Hartwig reaction.[1]
-
Base-Sensitive Nitro Group: The nitro functionality can be incompatible with the strong bases, such as sodium tert-butoxide (NaOtBu), often employed in these reactions, potentially leading to substrate degradation or side product formation.[5]
This document offers a comprehensive protocol grounded in mechanistic principles, providing researchers with the rationale behind experimental choices and a robust framework for troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
A successful protocol is built upon a solid understanding of the reaction mechanism. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which, for this specific transformation, involves the following key steps.[1][6]
-
Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[5]
-
Oxidative Addition: The active, coordinatively unsaturated L-Pd(0) complex undergoes oxidative addition into the C-Br bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final, product-forming step is the reductive elimination from the palladium amido complex. This step forms the desired C-N bond, yielding the aminated product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1][6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Bromo-3-nitropyridine-2-thiol in Medicinal Chemistry
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. 5-Bromo-3-nitropyridine-2-thiol emerges as a highly functionalized and versatile building block, poised for the synthesis of complex molecular architectures in medicinal chemistry. Its unique arrangement of a reactive thiol group, a displaceable bromine atom, and a reducible nitro group on a pyridine core offers multiple avenues for chemical diversification.
This guide provides an in-depth exploration of the chemical properties, potential synthetic routes, and diverse applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the creation of novel therapeutic candidates. The protocols and insights provided herein are grounded in established chemical principles and draw parallels from the extensive use of related substituted pyridines in drug discovery.[1][2]
Chemical Profile and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 886372-86-7 | [3] |
| Molecular Formula | C₅H₃BrN₂O₂S | [3] |
| Molecular Weight | 235.06 g/mol | [3] |
| Appearance | Expected to be a yellow to orange solid | Inferred |
| Solubility | Likely soluble in polar organic solvents (DMF, DMSO, etc.) | Inferred |
| Storage | Store at -20°C for long-term stability | [3] |
The presence of both electron-donating (thiol) and electron-withdrawing (nitro, bromo) groups imparts a unique electronic character to the pyridine ring, influencing its reactivity at various positions.
Strategic Synthesis: A Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate B)
This protocol is adapted from the known synthesis of related compounds.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-bromopyridine (1 equivalent).
-
Acidification: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) and cool it to 0 °C. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash it with cold water, and dry it under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.
Protocol 2: Synthesis of this compound (Target Compound D)
This protocol outlines a plausible conversion of the chloro intermediate to the target thiol.
-
Reaction Setup: To a solution of 5-Bromo-2-chloro-3-nitropyridine (Intermediate C, 1 equivalent) in a suitable solvent such as ethanol or DMF, add sodium hydrosulfide (NaSH, 1.2 equivalents) or thiourea followed by basic hydrolysis.
-
Reaction Conditions: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the thiol.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry: A Multi-Functional Scaffold
The true utility of this compound lies in its potential for diversification at three key positions, making it a valuable scaffold for generating libraries of compounds for biological screening.
Caption: Diversification points of this compound.
Kinase Inhibitor Scaffolds
The substituted pyridine motif is a well-established pharmacophore in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[1] this compound can serve as a precursor for novel kinase inhibitors through several strategies:
-
S-Alkylation/Arylation: The thiol group can be readily alkylated or arylated to introduce various side chains that can probe different pockets of the kinase active site.
-
Suzuki and other Cross-Coupling Reactions: The bromine at the 5-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based substituents.[5]
-
Amine Formation and Cyclization: Reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation or cyclization to form fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known bioisosteres of purines.[2]
Protocol 3: S-Alkylation of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution), and stir for 15-30 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Bioisosteric Replacement and Scaffold Hopping
The thiol and the resulting thioether functionalities can act as bioisosteres for other functional groups like hydroxyl, amine, or even larger groups, allowing for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target engagement.[6]
Antitubercular Agents
Derivatives of 2-thiopyridine have shown promising activity against both actively growing and dormant Mycobacterium tuberculosis.[7] This suggests that libraries derived from this compound could be screened for novel antitubercular agents.
Data Presentation: Hypothetical Inhibitory Activity
To illustrate the potential of this scaffold, the following table presents hypothetical IC₅₀ values for a series of derivatives against a target kinase, demonstrating how modifications at the different reactive sites could influence potency.
| Compound ID | R¹ (at S-2) | R² (at C-5) | R³ (at C-3) | Kinase X IC₅₀ (nM) |
| BNPT-001 | H | Br | NO₂ | >10,000 |
| BNPT-002 | Benzyl | Br | NO₂ | 1,500 |
| BNPT-003 | Benzyl | Phenyl | NO₂ | 750 |
| BNPT-004 | Benzyl | Phenyl | NH₂ | 50 |
| BNPT-005 | (4-fluorophenyl)methyl | Phenyl | NH-CO-CH₃ | 25 |
Conclusion and Future Outlook
This compound represents a highly promising, albeit currently underutilized, synthetic intermediate in medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse compound libraries with potential applications in kinase inhibition, anti-infective discovery, and beyond. The protocols and strategies outlined in this guide are intended to empower researchers to explore the full potential of this versatile building block in their drug discovery endeavors. Further investigation into the synthesis and reactivity of this compound is warranted and will undoubtedly open new avenues for the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usbio.net [usbio.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 7. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Bioconjugation Strategies Utilizing 5-Bromo-3-nitropyridine-2-thiol
Introduction: Elevating Thiol-Specific Bioconjugation
In the landscape of modern drug development and biological research, the precise and stable linkage of molecules to proteins, peptides, and oligonucleotides is paramount. Thiol-specific bioconjugation, targeting the sulfhydryl group of cysteine residues, offers a highly selective method for creating well-defined bioconjugates.[1][2][3] This approach is fundamental to the construction of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functional biomolecular constructs.
Among the various thiol-reactive chemistries, the thiol-disulfide exchange reaction stands out for its efficiency and the formation of a cleavable disulfide bond, which is often desirable for intracellular drug delivery.[4][5] Pyridyl disulfides are a class of reagents that facilitate this exchange with high reactivity.[6][7][8] The reactivity of these compounds can be further enhanced by the presence of electron-withdrawing groups on the pyridine ring.
This guide details the use of 5-Bromo-3-nitropyridine-2-thiol as a precursor for a new class of highly activated disulfide reagents for bioconjugation. The presence of both a bromo and a nitro group on the pyridine ring significantly increases the electrophilicity of the disulfide sulfur atom, leading to faster and more efficient conjugation to thiol-containing biomolecules under mild conditions.
Core Principle: A Two-Step Pathway to Precision Conjugation
The bioconjugation strategy with this compound is a two-step process. First, a payload molecule containing a thiol group (e.g., a drug, linker, or fluorophore) is "activated" by forming a disulfide bond with this compound. This creates a highly reactive asymmetric disulfide. In the second step, this activated payload is reacted with a biomolecule containing one or more free thiol groups, such as a protein with cysteine residues. A thiol-disulfide exchange reaction then occurs, covalently linking the payload to the biomolecule via a disulfide bond and releasing 5-Bromo-3-nitropyridine-2-thione as a byproduct. The release of this chromophoric leaving group allows for real-time monitoring of the conjugation reaction.
Figure 1: Two-step bioconjugation workflow.
Application Notes
Advantages of the this compound System
-
Enhanced Reactivity: The electron-withdrawing nitro and bromo groups on the pyridine ring make the corresponding disulfide highly susceptible to nucleophilic attack by a thiol, leading to faster reaction kinetics compared to standard pyridyl disulfides.
-
Reaction Monitoring: The conjugation reaction releases 5-bromo-3-nitropyridine-2-thione, a chromophoric byproduct that can be quantified spectrophotometrically to monitor the reaction progress in real-time.
-
Redox-Responsive Linkage: The resulting disulfide bond between the payload and the biomolecule is stable under physiological conditions but can be cleaved in the reducing intracellular environment, making this an excellent strategy for drug delivery systems.[4]
-
Versatility: This method is applicable to a wide range of thiol-containing payloads and biomolecules, including proteins, peptides, and oligonucleotides.
Key Experimental Considerations
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and protein stability. Lower pH can slow the reaction, while higher pH can lead to side reactions like disulfide scrambling and maleimide hydrolysis if present.[3] |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) can be used for sensitive proteins to maintain their stability over longer reaction times. Room temperature (25°C) is suitable for faster conjugations. |
| Reducing Agents | TCEP or DTT | Must be removed prior to conjugation to prevent interference with the disulfide exchange reaction. Size exclusion chromatography is a common removal method. |
| Stoichiometry | 1.5 to 10-fold molar excess of activated payload | The optimal ratio depends on the number of available thiols on the biomolecule and the desired degree of labeling. An excess of the activated payload drives the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of a 5-Bromo-3-nitropyridyl Disulfide Activated Payload
This protocol describes a general method for activating a thiol-containing payload molecule.
Materials:
-
Thiol-containing payload molecule (Payload-SH)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Oxidizing system (e.g., Activated Carbon with air sparging)[9]
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., silica gel chromatography)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the thiol-containing payload (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.
-
Oxidation: Add activated carbon (100 wt% relative to the payload) to the mixture.[9]
-
Reaction: Stir the mixture vigorously at room temperature while sparging with air or oxygen. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, filter the mixture through celite to remove the activated carbon. Wash the celite pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure activated payload (Payload-S-S-(5-Br-3-NO2-Py)).
-
Characterization: Confirm the identity and purity of the activated payload using techniques such as NMR, Mass Spectrometry, and HPLC.
Protocol 2: Conjugation of the Activated Payload to a Thiol-Containing Protein
This protocol outlines the conjugation of the activated payload to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced interchain disulfides) in a suitable buffer (e.g., PBS, pH 7.2)
-
Activated payload solution (dissolved in a water-miscible organic solvent like DMSO or DMF)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography (SEC) or dialysis)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: If necessary, reduce the protein's disulfide bonds using a reducing agent like TCEP. Remove the excess reducing agent by SEC or dialysis into the reaction buffer. Determine the protein concentration and the concentration of free thiols (e.g., using Ellman's reagent).
-
Conjugation Reaction:
-
To the prepared protein solution, add the desired molar excess of the activated payload solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to maintain protein stability.
-
Gently mix the reaction and incubate at room temperature or 4°C.
-
-
Reaction Monitoring:
-
Quenching: Once the desired level of conjugation is achieved, quench any unreacted activated payload by adding a small molar excess of a quenching reagent like N-acetylcysteine. Incubate for 15-30 minutes.
-
Purification: Remove the excess payload, quenching reagent, and byproduct by SEC, dialysis, or tangential flow filtration. The purified bioconjugate should be exchanged into a suitable storage buffer.
-
Characterization:
-
Determine the final protein concentration (e.g., by BCA assay or A280 measurement).
-
Calculate the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Assess the purity and aggregation state of the final conjugate by SEC-HPLC.
-
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Application Notes and Protocols for the Quantification of 5-Bromo-3-nitropyridine-2-thiol
Introduction: The Significance of Quantifying 5-Bromo-3-nitropyridine-2-thiol
This compound is a heterocyclic compound of increasing interest within pharmaceutical research and development. Its unique structural motif, featuring a brominated nitropyridine core coupled with a reactive thiol group, renders it a versatile synthetic intermediate for the generation of novel bioactive molecules. The precise and accurate quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of downstream applications, including reaction monitoring, purity assessment of synthetic batches, and stability testing of drug substances and products.
This comprehensive guide provides detailed, field-proven analytical methodologies for the robust quantification of this compound. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and aligned with international regulatory standards, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is the foundation of robust analytical method development.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂S | [1] |
| Molecular Weight | 235.06 g/mol | [1] |
| Predicted pKa | ~4.5 (thiol group), <1 (pyridinium ion) | N/A |
| Predicted logP | ~1.5 - 2.5 | N/A |
| UV Absorbance | Predicted λmax ~280-350 nm | N/A |
Note: Predicted values are based on the chemical structure and functional groups present and should be experimentally verified.
Primary Analytical Method: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the gold standard for the quantification of small organic molecules in pharmaceutical applications due to its high resolving power, sensitivity, and robustness.[2][3][4][5][6] A stability-indicating method is crucial as it can distinguish the intact analyte from any degradation products, process impurities, or other related substances.[2][3][4][5][6]
Rationale for Method Selection
The presence of the aromatic nitropyridine ring in this compound provides a strong chromophore, making UV detection a suitable and sensitive choice. The compound's predicted moderate lipophilicity (logP) makes it an ideal candidate for retention and separation on a reversed-phase C18 column.
Experimental Workflow for RP-HPLC Analysis
Caption: RP-HPLC workflow for the quantification of this compound.
Detailed Protocol for RP-HPLC Method
1. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (reagent grade).
-
This compound reference standard.
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-2 min: 95% A, 5% B2-10 min: Linear gradient to 5% A, 95% B10-12 min: 5% A, 95% B12.1-15 min: Return to 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 320 nm) |
Method Validation Protocol (ICH Q2(R1) Guidelines)
A robust validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[7][8][9][10]
Validation Workflow
Caption: Method validation workflow based on ICH Q2(R1) guidelines.
1. Specificity (Forced Degradation)
-
Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples to ensure that the peak for this compound is well-resolved from any degradant peaks (peak purity analysis).
2. Linearity and Range
-
Analyze the calibration standards in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy
-
Perform a spike-recovery study by adding known amounts of the reference standard to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the two days should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
6. Robustness
-
Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
-
The system suitability parameters should remain within acceptable limits.
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.99 |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD & LOQ | To be determined |
| Robustness | System suitability passes |
Orthogonal Method: UV-Vis Spectrophotometry
For rapid, high-throughput analysis where the high resolving power of HPLC is not required, UV-Vis spectrophotometry offers a simpler alternative.
Protocol for UV-Vis Spectrophotometry
1. Instrumentation and Materials
-
UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
This compound reference standard.
2. Determination of λmax
-
Prepare a solution of the analyte in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Calibration Curve
-
Prepare a series of standard solutions in methanol with concentrations bracketing the expected sample concentration.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.
4. Sample Analysis
-
Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax and determine the concentration using the calibration curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| HPLC: Peak Tailing | Active sites on the column; pH of mobile phase inappropriate for analyte. | Use a column with end-capping; adjust mobile phase pH. |
| HPLC: Ghost Peaks | Contamination in autosampler or mobile phase. | Flush the system; prepare fresh mobile phase. |
| HPLC: Drifting Baseline | Column not equilibrated; detector lamp failing. | Increase equilibration time; replace detector lamp. |
| UV-Vis: High Absorbance | Sample concentration is too high. | Dilute the sample and re-measure. |
| UV-Vis: Non-linear Calibration | Exceeded the linear dynamic range of the instrument. | Prepare standards at lower concentrations. |
References
- 1. usbio.net [usbio.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. altabrisagroup.com [altabrisagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-3-nitropyridine-2-thiol
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 5-bromo-3-nitropyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique combination of a pyridine ring, a nitro group, a bromine atom, and a thiol functionality presents a distinct set of challenges. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights and troubleshooting strategies to enhance your reaction yields and ensure reproducible results.
I. Understanding the Challenges: Why is this reaction difficult?
Q1: What are the primary obstacles when performing a Suzuki coupling with this compound?
A1: The Suzuki coupling of this substrate is particularly challenging due to a confluence of inhibitory factors inherent to its structure:
-
Catalyst Poisoning by the Thiol Group: The sulfur atom in the 2-thiol group is a notorious poison for palladium catalysts.[1][2][3][4][5][6] It can strongly coordinate to the palladium center, forming stable Pd-S complexes that deactivate the catalyst and halt the catalytic cycle.[1][3] Unprotected thiols are generally considered unsuitable for Suzuki-Miyaura reactions.[6][7]
-
Electron-Deficient Pyridine Ring: The presence of the electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[8][9]
-
Potential for Side Reactions: The combination of a thiol, a nitro group, and a pyridine ring increases the likelihood of undesired side reactions. These can include homocoupling of the boronic acid, protodeboronation, and reduction of the nitro group under certain conditions.[10][11][12]
-
Steric Hindrance: The substituents on the pyridine ring can create steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and the boronic acid coupling partner.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Catalyst and Ligand Selection
Q2: My reaction is not proceeding, or the yield is very low. How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is paramount for a successful reaction. Given the challenges, a robust catalytic system is necessary.
-
Ligand Selection is Critical:
-
Electron-rich and Bulky Phosphine Ligands: These are often the key to success. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) are designed to be electron-rich and sterically bulky.[13][15] The electron richness facilitates the oxidative addition step, which can be sluggish with electron-deficient pyridines.[13][16] The bulkiness promotes the reductive elimination step and can help prevent catalyst deactivation.[16][17]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another excellent option. They are strong electron donors and can form very stable complexes with palladium, which can help to resist catalyst poisoning by the thiol group.[16]
-
| Catalyst/Ligand System | Key Features | When to Use |
| Pd(OAc)₂ / SPhos | Robust, good for electron-deficient systems. | A good starting point for optimization. |
| Pd₂(dba)₃ / XPhos | Highly active, effective for challenging couplings. | When other systems fail or for sterically hindered substrates.[15] |
| Pd-NHC Complexes | High stability, resistant to poisoning. | When catalyst deactivation is the primary issue. |
The Thiol Problem: To Protect or Not to Protect?
Q3: Should I protect the thiol group before the Suzuki coupling? If so, what protecting groups are suitable?
A3: Yes, protecting the thiol group is highly recommended to prevent catalyst poisoning.[6][7] The ideal protecting group should be stable under the Suzuki coupling conditions but easily removable afterward.
-
Suitable Protecting Groups:
-
S-Acetyl (Ac): While potentially labile under strongly basic aqueous conditions, it can be effective under anhydrous or mildly basic conditions.[7]
-
2-Methoxyisobutyryl: This group has been specifically designed for anhydrous Suzuki conditions and is readily cleaved with an aqueous base.[7]
-
Thioethers (e.g., S-Methyl, S-Benzyl): These are generally stable to Suzuki conditions. However, their removal can require harsh conditions.[6]
-
2-(4-pyridinyl)ethyl: This group has been shown to be effective in Suzuki couplings and can be removed via β-elimination.[7]
-
Experimental Insight: Start with an S-acetyl or 2-methoxyisobutyryl protected thiol. These offer a good balance of stability and ease of removal.
The Role of the Base and Solvent
Q4: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
A4: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[9][10][15] The choice of base and solvent plays a crucial role in minimizing this.
-
Base Selection:
-
Anhydrous Conditions: Using an anhydrous base like K₃PO₄ can be beneficial.[17][18][19] Aqueous bases can facilitate protodeboronation.[20]
-
Fluoride Bases: Bases like KF or CsF can be effective.[14][17] Fluoride is thought to activate the boronic acid for transmetalation without being overly harsh.[14]
-
-
Solvent System:
Optimization Strategy:
-
Start with K₃PO₄ in anhydrous dioxane.
-
If protodeboronation is still an issue, try using a boronic ester (e.g., pinacol ester) instead of the boronic acid. Boronate esters can exhibit "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[10]
-
MIDA boronates are another excellent option for unstable boronic acids as they are bench-stable and release the boronic acid slowly under basic conditions.[22]
The Nitro Group: Friend or Foe?
Q5: Does the nitro group interfere with the Suzuki coupling? Can it be reduced during the reaction?
A5: Generally, the nitro group is well-tolerated in Suzuki couplings and can even be beneficial.[8]
-
Activation of the C-Br Bond: The electron-withdrawing nature of the nitro group makes the pyridine ring more electron-poor, which activates the C-Br bond towards oxidative addition by the palladium catalyst.[8]
-
Potential for C-NO₂ Coupling: While there are reports of the C-NO₂ bond itself participating in Suzuki couplings, this typically requires specific catalytic systems and is less favorable than the C-Br bond coupling.[23][24] Under standard conditions, the C-Br bond is significantly more reactive.
-
Reduction of the Nitro Group: Reduction of the nitro group is a potential side reaction, but it is more likely to occur if there are reducing agents present in the reaction mixture or under certain catalytic conditions. Using a well-defined catalyst system and avoiding additives that could act as reducing agents will minimize this risk. Some palladium catalysts have been shown to catalyze nitro group reduction in the presence of a hydrogen source.[12][25]
Troubleshooting Flowchart for Optimizing Suzuki Coupling of this compound
Caption: A step-by-step troubleshooting guide for the Suzuki coupling.
III. Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Protected this compound
This protocol provides a starting point for optimization.
Materials:
-
Protected this compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the protected this compound, the arylboronic acid/ester, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[26]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos to the flask. Subsequently, add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 80-100 °C) and stir the mixture vigorously.[26]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[19]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[19][27]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[27]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
IV. References
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (National Institutes of Health) 1
-
Protodeboronation. (Wikipedia) 10
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (DCL Inc.) 2
-
Organoborane coupling reactions (Suzuki coupling). (National Institutes of Health) 11
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (Journal of the Chemical Society, Faraday Transactions) 3
-
How resistant are Suzuki couplings to nitro groups? (Reddit) 8
-
Suzuki reaction. (Wikipedia) 16
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (Semantic Scholar) 4
-
Poisoning and deactivation of palladium catalysts. (ResearchGate) 5
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (MDPI) 23
-
The Suzuki-Miyaura Coupling of Nitroarenes. (Organic Chemistry Portal) 24
-
How to approach choosing reaction conditions for Suzuki? (Reddit) 17
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (ResearchGate) 20
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (Royal Society of Chemistry) 25
-
Suzuki-Miyaura Coupling. (Chemistry LibreTexts) 13
-
Suzuki Coupling. (Organic Chemistry Portal) 14
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (National Institutes of Health) 15
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (ResearchGate) 12
-
The Suzuki Reaction. (Andrew G Myers Research Group, Harvard University) 22
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (The Journal of Organic Chemistry) 7
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (Royal Society of Chemistry) 28
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (ResearchGate) 29
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (National Institutes of Health) 30
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (Royal Society of Chemistry) 31
-
Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs) 32
-
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (BenchChem) 27
-
Optimizing Suzuki Coupling Reactions. (CovaSyn) 21
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (National Institutes of Health) 33
-
Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. (BenchChem) 26
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (MDPI) 18
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Buchwald Lab, MIT) 9
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (ResearchGate) 6
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (MDPI) 34
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. (BenchChem) 19
References
- 1. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcl-inc.com [dcl-inc.com]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rua.ua.es [rua.ua.es]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. mdpi.com [mdpi.com]
- 24. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 25. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 32. Yoneda Labs [yonedalabs.com]
- 33. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-3-nitropyridine-2-thiol
Welcome to the technical support guide for the synthesis of 5-Bromo-3-nitropyridine-2-thiol (CAS 886372-86-7)[1]. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, delve into the causality of side reactions, and provide field-proven troubleshooting strategies to enhance your yield, purity, and success rate.
Section 1: Synthesis Overview and Key Strategic Considerations
The synthesis of this compound is typically not a direct, one-step process. It is most effectively achieved through a two-stage synthesis involving the preparation of a stable precursor followed by a nucleophilic substitution to introduce the thiol group. Understanding the challenges at each stage is critical for a successful outcome.
The general synthetic pathway is outlined below. The initial step involves converting a readily available aminopyridine into a more reactive halopyridine, which then undergoes thiolation.
Caption: General two-stage synthetic workflow.
This guide will focus on troubleshooting common issues encountered in both stages of this synthesis.
Section 2: Troubleshooting Stage 1 - Precursor Synthesis
The precursor, 5-Bromo-2-chloro-3-nitropyridine, is a critical intermediate. Its synthesis via a Sandmeyer-type reaction, starting from 2-Amino-5-bromo-3-nitropyridine, is a common source of yield loss if not properly controlled[2].
Q1: My yield of 5-Bromo-2-chloro-3-nitropyridine is low, and I've recovered a significant amount of my starting amine. What went wrong?
A1: This is a classic problem pointing to incomplete diazotization or inefficient Sandmeyer reaction.
-
Causality (Diazotization): The formation of the diazonium salt from 2-Amino-5-bromo-3-nitropyridine requires careful temperature control. The reaction is typically performed between 0-5°C[2][3]. If the temperature rises prematurely, the unstable diazonium salt can decompose back to the amine or react with water. Furthermore, the slow, portion-wise addition of solid sodium nitrite (NaNO₂) to the acidic suspension of the amine is crucial to maintain this low temperature and prevent localized overheating[2].
-
Causality (Sandmeyer Reaction): The conversion of the diazonium salt to the chloropyridine requires a copper(I) chloride catalyst. The activity of this catalyst is paramount. Using freshly prepared, high-quality CuCl is recommended. The decomposition of the diazonium salt must be driven to completion, which often requires gradual warming to room temperature and then heating to around 70°C[2]. Insufficient heating can leave the diazonium salt unreacted, which may decompose upon workup, reducing the yield.
Troubleshooting Protocol:
-
Ensure Fine Suspension: Grind the starting amine to a fine powder to maximize its surface area in the acidic medium[2].
-
Strict Temperature Control: Use an ice/salt bath to maintain an internal reaction temperature below 5°C during the addition of NaNO₂.
-
Catalyst Quality: Use freshly prepared or high-purity copper(I) chloride.
-
Complete Decomposition: After adding the diazonium salt suspension to the CuCl solution, allow it to warm slowly to room temperature and then heat as required to ensure complete nitrogen evolution, signifying the end of the reaction.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5°C (Diazotization), Warm to 70°C (Sandmeyer) | Prevents premature diazonium salt decomposition; ensures reaction completion. |
| NaNO₂ Addition | Slow, portion-wise | Avoids temperature spikes and uncontrolled reaction rates. |
| CuCl Catalyst | Freshly prepared, 1.3 eq. | Ensures high catalytic activity for the substitution reaction[2]. |
| Stirring | Vigorous | Maintains a homogenous suspension and improves heat transfer. |
Q2: I've isolated a major byproduct that is more polar than my desired 5-Bromo-2-chloro-3-nitropyridine. What is it and how do I avoid it?
A2: The likely culprit is 5-Bromo-3-nitropyridin-2(1H)-one[4]. This byproduct forms when the diazonium salt intermediate reacts with water, which acts as a competing nucleophile instead of the desired chloride ion.
-
Causality: The Sandmeyer reaction is a competition between chloride ions and water molecules for the electrophilic diazonium salt. If the concentration of chloride is too low or the reaction is performed in a dilute aqueous solution, the formation of the pyridone (the hydroxy- version) becomes significant.
-
Preventative Measures:
-
High Chloride Concentration: The reaction is typically run in concentrated hydrochloric acid to maximize the availability of the chloride nucleophile[2].
-
Anhydrous Conditions (Alternative): While the classic Sandmeyer is aqueous, related reactions can be run in non-aqueous systems, though this adds complexity. For this synthesis, sticking to concentrated HCl is the most practical approach.
-
Section 3: Troubleshooting Stage 2 - Thiolation
The conversion of 5-Bromo-2-chloro-3-nitropyridine to the target thiol is susceptible to several side reactions, primarily due to the reactivity of the thiol group and the presence of the nitro group.
Caption: Key reactions in the thiolation stage.
Q3: My final product is a complex mixture. Besides the starting material, what are the most common side products in the thiolation step?
A3: The two most prevalent side reactions are oxidation to a disulfide and reduction of the nitro group.
-
Disulfide Formation: The target thiol, particularly in its thiolate anion form under basic conditions, is highly susceptible to oxidation by atmospheric oxygen. This results in the formation of a symmetrical disulfide byproduct, bis(5-bromo-3-nitropyridin-2-yl) disulfide. This is often the most significant impurity.
-
Nitro Group Reduction: Thiolating agents, especially sodium hydrosulfide (NaSH), can act as reducing agents[5]. The electron-withdrawing nitro group can be reduced to an amino group, yielding 5-bromo-3-aminopyridine-2-thiol. This drastically changes the electronic properties and polarity of the molecule.
Q4: How can I minimize or prevent the formation of the disulfide byproduct?
A4: Preventing oxidation is key. This requires rigorous exclusion of air throughout the reaction and workup.
-
Expertise-Driven Protocol:
-
Degas Solvents: Before use, thoroughly degas your reaction solvent (e.g., ethanol, DMF) by bubbling nitrogen or argon through it for at least 30 minutes.
-
Inert Atmosphere: Run the entire reaction under a positive pressure of an inert gas like nitrogen or argon. This includes the dissolution of reagents, the reaction itself, and the workup.
-
Controlled Workup: When the reaction is complete, quench it by acidifying with degassed acid (e.g., acetic acid or HCl) while still under an inert atmosphere. This protonates the thiolate to the less reactive thiol, making it less prone to oxidation before extraction and purification.
-
Q5: I suspect my nitro group is being reduced. How can I avoid this?
A5: The choice of thiolation reagent is the most critical factor. While NaSH is effective, it is also a known reducing agent. A milder, two-step approach using thiourea is often superior for substrates with sensitive functional groups like nitro groups[6].
-
Causality: Thiourea first acts as a nucleophile, attacking the 2-position to form a stable isothiouronium salt intermediate. This intermediate is not susceptible to the side reactions that plague the free thiol. In a separate step, this salt is hydrolyzed under basic conditions (e.g., with NaOH or KOH) to liberate the desired thiol. The hydrolysis is performed just before workup, minimizing the time the reactive thiolate is present in the solution.
| Thiolating Agent | Pros | Cons | Recommendation |
| Sodium Hydrosulfide (NaSH) | One step, inexpensive | Strong reducing agent (reduces -NO₂), requires strict air exclusion | Use with caution; monitor for nitro reduction. |
| Thiourea / Base | Non-reducing, forms stable intermediate, cleaner reaction | Two steps (salt formation, then hydrolysis) | Highly Recommended for this synthesis to preserve the nitro group[6]. |
Section 4: Recommended Experimental Protocols
Protocol 4.1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Precursor)
This protocol is adapted from analogous procedures for substituted nitropyridines[2].
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in 6 M hydrochloric acid in a flask equipped with a mechanical stirrer.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Slowly add solid sodium nitrite (1.2 eq) in small portions, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 1 hour after the addition is complete.
-
In a separate flask, dissolve freshly prepared copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt suspension to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature over 90 minutes, then heat to 70°C until gas evolution ceases.
-
Cool the mixture, dilute with water, and neutralize carefully with an aqueous ammonia solution to a pH of ~9.
-
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-chloro-3-nitropyridine as a solid[2].
Protocol 4.2: Synthesis of this compound (Target Molecule)
This protocol utilizes the recommended thiourea method to avoid side reactions[6].
-
Isothiouronium Salt Formation:
-
Dissolve 5-Bromo-2-chloro-3-nitropyridine (1.0 eq) and thiourea (1.2-1.5 eq) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude isothiouronium salt.
-
-
Hydrolysis and Isolation:
-
To the crude salt, add a degassed aqueous solution of sodium hydroxide (15-20 wt%) under a nitrogen atmosphere.
-
Stir the mixture at room temperature. The hydrolysis should be rapid.
-
Carefully acidify the solution with a degassed acid (e.g., 15 wt% HCl) to a pH of 6.0-6.5.
-
The target product, this compound, will precipitate as a solid.
-
Filter the solid under suction, wash thoroughly with cold, degassed water, and dry under vacuum to yield the final product.
-
References
- 1. usbio.net [usbio.net]
- 2. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Bromopyridine Cross-Coupling Reactions
Welcome to the technical support center for bromopyridine cross-coupling reactions. As researchers and drug development professionals, you are likely aware of the synthetic power of palladium-catalyzed cross-coupling. However, the unique electronic properties of pyridine-containing substrates can present significant challenges, most notably catalyst deactivation. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent these issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium.[1][2] This is one of the most common modes of catalyst deactivation.
Root Causes:
-
Thermal Instability: The active Pd(0) species can be unstable at elevated temperatures, leading to aggregation.[2][3]
-
Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the exposed metal atoms are prone to agglomeration.[2]
-
Oxidation: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also degrade many phosphine ligands, further destabilizing the catalyst.[2][4]
Preventative Measures:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands form stable complexes with palladium, preventing aggregation and facilitating the oxidative addition step.[2][5]
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to eliminate oxygen. This can be accomplished by bubbling an inert gas (argon or nitrogen) through the solvent or by employing several freeze-pump-thaw cycles.[2][6]
-
Temperature Control: Operate the reaction at the lowest temperature that affords a reasonable reaction rate. High temperatures can accelerate catalyst decomposition.[2][3]
Q2: My yield is low, but I don't see any palladium black. What are other potential causes of catalyst deactivation?
A2: Catalyst deactivation is not always accompanied by the formation of palladium black. Several more subtle deactivation pathways can be at play.
Root Causes:
-
Pyridine Coordination (Catalyst Poisoning): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, acting as a Lewis base.[3] This blocks the active sites required for the catalytic cycle, effectively poisoning the catalyst.[3] Electron-donating groups on the pyridine ring can exacerbate this issue by increasing the basicity of the nitrogen.[3]
-
Formation of Inactive Complexes: The catalyst can interact with other components in the reaction mixture, such as reagents or byproducts, to form stable, catalytically inactive complexes.[3] In Negishi couplings, for instance, the organozinc reagent can form heterobimetallic Pd-Zn complexes that may exhibit lower catalytic activity.[7]
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst, are susceptible to oxidation by trace oxygen.[3]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a straightforward initial step, incrementally increase the catalyst loading to compensate for the poisoning effect.[3]
-
Employ Sterically Hindered Ligands: The use of bulky ligands can sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[5]
-
Purity of Reagents: Ensure the high purity of all reagents and solvents. Impurities like sulfur compounds can act as potent catalyst poisons.[3]
Q3: I'm observing a significant amount of homocoupling of my bromopyridine starting material. How can I suppress this side reaction?
A3: Homocoupling, the reaction of two molecules of the starting bromopyridine to form a bipyridine, is a common side reaction, especially at higher temperatures.[5]
Strategies to Minimize Homocoupling:
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can often favor the desired cross-coupling pathway.[5]
-
Choice of Palladium Source: In some cases, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial, as the in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling.[5]
-
Stoichiometry Control: While a slight excess of the coupling partner is common, a large excess can sometimes lead to increased homocoupling. Aim for a stoichiometry closer to 1:1.1 (bromopyridine:coupling partner).[5]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting reactions with poor conversion.
| Possible Cause | Diagnostic Steps | Proposed Solutions |
| Inactive Catalyst | - Run a control reaction with a fresh batch of catalyst and a reliable, previously successful substrate. | - Use a fresh batch of a high-quality palladium precatalyst. Consider more active palladacycle precatalysts.[5] - Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[5] |
| Inappropriate Ligand | - Screen a panel of ligands with varying steric and electronic properties. | - For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[5] - For Buchwald-Hartwig aminations, consider ligands such as BINAP or DPPF.[5] |
| Poor Reagent/Solvent Quality | - Run a parallel reaction using high-purity, anhydrous, and degassed solvents and freshly purified reagents. | - Purify solvents using standard laboratory techniques. - Ensure all reagents are of high purity and handled under an inert atmosphere. |
| Sub-optimal Reaction Conditions | - Systematically vary the base, solvent, and temperature. | - For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] For aminations, stronger bases like NaOt-Bu or LiHMDS are often required.[2] - Ensure adequate solubility of all components at the reaction temperature. |
Guide 2: Catalyst Deactivation Pathways
This section visualizes the common catalyst deactivation pathways in bromopyridine cross-coupling reactions.
Caption: Common catalyst deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Bromopyridine
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues with low product yield.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Bromopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions during the Suzuki-Miyaura cross-coupling of bromopyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these critical reactions effectively.
Section 1: Understanding the Challenge: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding homocoupling, providing the foundational knowledge needed to tackle this common issue.
Q1: What exactly is homocoupling in my Suzuki reaction, and why is it such a problem?
A1: Homocoupling is a prevalent side reaction where your boronic acid starting material couples with itself to form a symmetrical biaryl byproduct (e.g., Ar'-B(OH)₂ + Ar'-B(OH)₂ → Ar'-Ar').[1] This is highly undesirable for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the yield of your desired heterobiaryl product.[1]
-
Complicated Purification: The homocoupled byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, further impeding the formation of the cross-coupled product.
Q2: What are the primary causes and mechanistic pathways of boronic acid homocoupling?
A2: Homocoupling is not a single, simple side reaction but can be initiated through several pathways, primarily involving Palladium(II) species and oxygen.[1][2]
-
Oxygen-Mediated Oxidation: The most common cause is the presence of trace amounts of oxygen.[1][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[2][4] It has been clearly demonstrated that higher oxygen levels lead to an increase in homocoupling.[2]
-
In Situ Reduction of Pd(II) Precatalysts: When you use a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to the active Pd(0) form to enter the primary catalytic cycle.[1][2] One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your starting material.[1]
-
Protonolysis/Second Transmetalation: In some specific cases, particularly with certain hindered or electron-deficient arylboronic acids, a rarer mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling, even in the absence of oxygen.[5][6]
Q3: Why are bromopyridines particularly challenging substrates for Suzuki coupling?
A3: Bromopyridines present a unique set of challenges that can make them more susceptible to side reactions like homocoupling. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, which can inhibit or poison the catalyst.[7][8] This catalyst inhibition can slow down the desired cross-coupling catalytic cycle, giving the competing homocoupling pathway more time to occur.[7] Furthermore, the electronic properties of the pyridine ring can affect the reactivity of the C-Br bond towards oxidative addition.[7]
Section 2: Troubleshooting Guide: Strategies to Suppress Homocoupling
This section provides a systematic approach to diagnosing and solving homocoupling issues based on common experimental observations.
Issue: Significant formation of a symmetrical biaryl byproduct is observed by LCMS or NMR.
This is the classic sign of homocoupling. The following troubleshooting workflow will help you systematically eliminate the root causes.
Workflow: A Logical Approach to Eliminating Homocoupling
Below is a workflow diagram to guide your troubleshooting process, starting with the most common and impactful factors.
Caption: Troubleshooting workflow for minimizing homocoupling.
Root Cause Analysis: The Central Role of Pd(0) vs. Pd(II)
The battle between the desired cross-coupling and the undesired homocoupling is often a battle of kinetics, centered on the palladium catalyst's oxidation state. The diagram below illustrates how the active Pd(0) species is diverted by oxygen or the use of Pd(II) precatalysts into the parasitic homocoupling cycle.
Caption: Suzuki cycle vs. the oxygen/Pd(II)-mediated homocoupling pathway.
Solution 1.1: Rigorous Exclusion of Oxygen
This is the most critical and impactful step you can take.[1] Maintaining a strictly inert atmosphere is crucial.[3]
-
Degassing Solvents: Solvents, including water, must be rigorously degassed before use. Standard methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[1] This is a simple and effective method.
-
Freeze-Pump-Thaw: For the most stringent oxygen removal, this technique is superior. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.[1]
-
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged by evacuating and backfilling with an inert gas (3 cycles) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Solution 1.2: Choosing the Right Palladium Source
Your choice of palladium precatalyst directly influences the initial concentration of Pd(II) in your reaction.
| Palladium Source | Type | Impact on Homocoupling | Rationale |
| Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) | Decrease | These are direct sources of the active Pd(0) catalyst, bypassing the need for an in situ reduction step that can generate homocoupling byproducts.[1][8] |
| Pd(OAc)₂, PdCl₂(dppf) | Pd(II) | Increase | Requires in situ reduction to Pd(0). This reduction can proceed via homocoupling of the boronic acid, consuming it before the main cycle begins.[1][2] |
If you must use a Pd(II) source, consider adding a mild reducing agent to facilitate its conversion to Pd(0) through a more benign pathway.[4][9]
Solution 1.3: The Use of Mild Reducing Agents
Adding a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling when using Pd(II) precatalysts.[4][9] The reducing agent helps to quickly and efficiently generate the active Pd(0) catalyst, minimizing the opportunity for the Pd(II) species to participate in the homocoupling of the boronic acid.[4]
Issue: Homocoupling persists even under a carefully maintained inert atmosphere.
If oxygen exclusion doesn't solve the problem, the issue likely lies in the relative rates of the catalytic cycle steps. The goal is to accelerate the desired cross-coupling so that it overwhelmingly outcompetes the slower, background homocoupling pathways.
Solution 2.1: Ligand Selection is Critical
For challenging substrates like bromopyridines, the choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often recommended because they accelerate the key steps of the desired Suzuki cycle.[1][10]
-
Accelerated Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which promotes the often rate-limiting oxidative addition of the bromopyridine.[11]
-
Promoted Reductive Elimination: Sterically bulky ligands facilitate the final reductive elimination step, quickly turning over the catalyst and releasing the desired product.[12]
| Ligand Class | Examples | Key Characteristics | Impact on Homocoupling |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding.[1][7] | Significant Decrease |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-donating and bulky. Effective but can be air-sensitive.[11][13] | Significant Decrease |
| Traditional Triarylphosphines | PPh₃ | Less electron-rich and bulky. Often less effective for challenging substrates. | Less Effective |
| Chelating Diphosphines | dppf, XantPhos | Can be effective, but the bite angle and flexibility are key factors.[14] | Variable |
By accelerating the main catalytic cycle, these advanced ligands ensure that the cross-coupling reaction is kinetically favored over side reactions.[1]
Solution 2.2: Base Selection and Its Impact
The base is not a passive component; it plays a critical role in activating the boronic acid for transmetalation.[15] However, an inappropriate base can exacerbate side reactions.
-
Base Strength: A very strong base can sometimes promote undesired reactions.
-
Solubility: Poorly soluble bases can lead to reproducibility issues.
-
Counter-ion: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence the reaction outcome.
It is often beneficial to screen a panel of bases to find the optimal choice for your specific substrate combination.
| Base | Common Use | Considerations for Bromopyridines |
| K₃PO₄ | Often effective | A good starting point; generally provides good results.[15] |
| K₂CO₃, Na₂CO₃ | Widely used | Effective and economical. Can be a good choice.[15][16] |
| Cs₂CO₃ | Stronger carbonate | Can be beneficial in difficult couplings due to higher solubility and basicity.[15] |
| KF | Mild Base | Can be effective, particularly when protodeboronation is an issue. |
Solution 2.3: Reagent Stability and Addition Strategy
-
Boronic Acid vs. Boronate Esters: Boronic acids are susceptible to protodeboronation (hydrolysis), especially at high temperatures.[7][17] Using more stable boronate esters, such as pinacol (BPin) or MIDA esters, can prevent this degradation pathway and sometimes reduce side reactions by controlling the release of the active boronic acid.[1][7]
-
Slow Addition: The homocoupling reaction is bimolecular with respect to the boronic acid. Therefore, maintaining a low instantaneous concentration of the boronic acid can suppress this side reaction.[1] Consider adding the boronic acid or ester slowly over a period of time using a syringe pump.[1]
Section 3: Optimized Experimental Protocols
The following protocols incorporate the best practices discussed above to minimize homocoupling.
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is a robust starting point for coupling various bromopyridines and should be optimized for each specific substrate pair.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Freeze-Pump-Thaw Degassing for Solvents
-
Place the solvent in a robust Schlenk flask (do not fill more than half full).
-
Securely attach the flask to a vacuum line.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask to the high vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolve from the thawing solvent.
-
Repeat the Freeze-Pump-Thaw cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Stability of 5-Bromo-3-nitropyridine-2-thiol under reaction conditions
Introduction
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing 5-Bromo-3-nitropyridine-2-thiol in their experimental workflows. Due to the reactive nature of its constituent functional groups—a brominated nitropyridine core and a thiol group—this compound can exhibit sensitivity to various reaction conditions. This can lead to challenges in handling, stability, and reaction outcomes. This guide provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions to ensure the successful application of this versatile reagent. The information herein is curated from established chemical principles and data from analogous structures to provide a robust framework for experimental design and problem-solving.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage, handling, and use of this compound.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms:
-
Low to no yield of the desired product.
-
TLC or LC-MS analysis shows the absence of starting material and product, or a complex mixture of unidentifiable spots.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Degradation of Starting Material | This compound is often stored at low temperatures (-20°C) to maintain its stability[1]. The thiol group is susceptible to air oxidation, especially at room temperature, which can lead to the formation of the corresponding disulfide. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended -20°C. 2. Assess Purity Before Use: Before each use, it is advisable to check the purity of the starting material by TLC or LC-MS. A fresh, pure sample should show a single, predominant spot/peak. 3. Handle Under Inert Atmosphere: When weighing and adding the reagent to the reaction, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. |
| Thiol-Thione Tautomerization | The pyridine-2-thiol moiety exists in equilibrium with its tautomeric form, pyridine-2(1H)-thione[2]. The reactivity of these tautomers can differ, and the equilibrium can be solvent-dependent. | 1. Solvent Selection: The choice of solvent can influence the tautomeric equilibrium. Non-polar solvents may favor the thione form. Consider screening different solvents to see if it impacts your reaction outcome. |
| Incompatibility with Reaction Conditions | The nitro group can be sensitive to strongly basic or reducing conditions, while the thiol group is sensitive to oxidizing agents. | 1. pH Control: Avoid strongly basic conditions (pH > 9) which can lead to decomposition or side reactions of the nitropyridine ring. If a base is necessary, consider using a milder, non-nucleophilic base. 2. Avoid Strong Reductants/Oxidants: If your reaction involves reducing or oxidizing agents, be aware of potential side reactions with the nitro and thiol groups, respectively. It may be necessary to use protecting groups or choose alternative synthetic routes. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: To ensure the long-term stability and reactivity of this compound, it is crucial to adhere to the following storage and handling procedures:
-
Storage: The compound should be stored at -20°C in a tightly sealed container to protect it from moisture and air[1].
-
Handling: For maximum recovery and to prevent degradation, it is recommended to centrifuge the vial before opening[1]. All handling should be performed under an inert atmosphere (nitrogen or argon) to minimize oxidation of the thiol group. Use clean, dry spatulas and glassware.
Q2: My reaction mixture is turning dark brown/black. What could be the cause?
A2: A dark coloration in the reaction mixture often indicates decomposition of the starting material or the formation of side products. For nitropyridine derivatives, this can be triggered by:
-
Photodegradation: Nitroaromatic compounds can be sensitive to light. It is good practice to protect the reaction from light by wrapping the flask in aluminum foil.
-
Strongly Basic Conditions: As mentioned in the troubleshooting guide, strong bases can lead to decomposition pathways for nitropyridines.
Q3: Can this compound participate in S-alkylation reactions?
A3: Yes, the thiol group (or its thiolate anion) is nucleophilic and can readily undergo S-alkylation with various electrophiles, such as alkyl halides. This is a common reaction for pyridine-2-thiones and their derivatives[6]. To facilitate this reaction, a mild base is typically used to deprotonate the thiol, forming the more nucleophilic thiolate.
Q4: Is the bromine atom susceptible to nucleophilic aromatic substitution?
A4: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The bromine atom is a potential leaving group in such reactions. However, the reactivity will depend on the nature of the nucleophile and the reaction conditions. In some cases, the thiol group may be more reactive or could interfere with the desired substitution.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol provides a general guideline for the S-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Mild base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the mild base (1.1 - 1.5 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature, but gentle heating (40-60°C) may be required for less reactive alkyl halides.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Key Reactivity and Instability Pathways
Caption: Potential reaction and degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting Guide for S-Alkylation of Pyridine Thiols
Welcome to the technical support center for the S-alkylation of pyridine thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring you can logically troubleshoot and optimize your reactions for success.
Introduction: The Nuances of S-Alkylation
The S-alkylation of pyridine thiols is a fundamental reaction for forging carbon-sulfur bonds, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks an alkylating agent. While seemingly straightforward, the ambident nature of the pyridine thiol and the sensitivity of the thiolate intermediate can lead to a host of challenges, including side reactions and low yields. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is yielding a significant amount of a dimeric byproduct. What is happening and how can I prevent it?
Answer:
You are likely observing the formation of a disulfide, the most common side reaction in the S-alkylation of thiols.[1] This occurs when the thiolate intermediate is oxidized, especially in the presence of atmospheric oxygen.[1]
Root Cause Analysis:
-
Oxygen Exposure: Thiolates are highly susceptible to oxidation by O₂.
-
Base-Catalyzed Oxidation: The presence of a base can accelerate this oxidation process.[1]
Preventative Measures:
-
Inert Atmosphere: It is critical to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to rigorously exclude oxygen.[1]
-
Degassed Solvents: Utilize solvents that have been thoroughly degassed. Common methods include sparging with an inert gas or employing several freeze-pump-thaw cycles.[1]
-
Order of Addition: Add the alkylating agent shortly after the formation of the thiolate to ensure the nucleophile is trapped before it has a chance to oxidize.
Question 2: Besides my desired S-alkylated product, I am observing another alkylated species. What could it be?
Answer:
This is likely due to competing N-alkylation. The pyridine thiol exists in a tautomeric equilibrium with its corresponding thione form. While the sulfur is generally a stronger nucleophile than the nitrogen, under certain conditions, N-alkylation can become a significant side reaction.[3]
Visualizing the Competing Pathways:
Caption: Competing S- and N-alkylation pathways.
Factors Influencing Selectivity & Solutions:
The "Hard and Soft Acids and Bases" (HSAB) principle can help rationalize the selectivity. The sulfur atom is a "soft" nucleophile, while the nitrogen is "harder".
-
Solvent Choice: Polar aprotic solvents like DMF, THF, or acetone generally favor S-alkylation.[1] Protic solvents can solvate the nitrogen atom, potentially hindering its nucleophilicity.
-
Counter-ion: The nature of the counter-ion from the base can influence the reaction's regioselectivity.
-
Alkylating Agent: "Softer" alkylating agents (e.g., those with larger, more polarizable leaving groups like iodide) will preferentially react at the soft sulfur center.
Question 3: My reaction is sluggish or not proceeding to completion. How can I improve the reaction rate and yield?
Answer:
A slow or incomplete reaction can be attributed to several factors, from the choice of reagents to the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Base | Use a base strong enough to fully deprotonate the thiol. Common choices include K₂CO₃, NaH, or Et₃N.[1] | Incomplete deprotonation leads to a lower concentration of the active nucleophile. Stronger bases like NaH may be necessary for less reactive systems but require anhydrous solvents.[1] |
| Solvent | Polar aprotic solvents (DMF, THF, Acetone) are generally preferred. | These solvents effectively solvate the cation of the base without strongly solvating the thiolate anion, thus enhancing its nucleophilicity. |
| Temperature | Most S-alkylations proceed at room temperature, but gentle heating (refluxing in acetone, for example) can be beneficial.[1] | Increased temperature can overcome activation energy barriers, especially with less reactive alkyl halides. |
| Leaving Group | The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. | A better leaving group will accelerate the SN2 reaction. |
Experimental Protocols
General Protocol for S-Alkylation of 2-Mercaptopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.0 eq) and a suitable base (e.g., finely ground K₂CO₃, 1.5 eq).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere.[1] Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., acetone) via syringe.[1] Stir the suspension vigorously.
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise via syringe at room temperature over 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.[1]
-
Workup: After completion, cool the mixture to room temperature. Filter off the solid salts and wash the filter cake with a small amount of the solvent.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, recrystallization, or distillation.[1]
References
Technical Support Center: Improving Regioselectivity in Reactions of 5-Bromo-3-nitropyridine-2-thiol
Welcome to the technical support center for 5-Bromo-3-nitropyridine-2-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this versatile but challenging building block. Here, we address common issues related to regioselectivity, providing troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm reacting this compound with an alkyl halide and getting a mixture of N- and S-alkylated products. What is happening?
A1: This is the most common challenge with this reagent and is due to its nature as an ambident nucleophile . This compound exists in a tautomeric equilibrium between the thiol form and the thione form.[1] Upon deprotonation with a base, the resulting anion has two nucleophilic centers: the sulfur atom and the ring nitrogen atom.
-
The Thiolate Anion: The negative charge is delocalized across both the sulfur and nitrogen atoms, creating two potential sites for electrophilic attack.
-
Reaction Pathways: Your alkyl halide can react at either the sulfur, leading to the S-alkylated product (a thioether), or the nitrogen, resulting in the N-alkylated product (a pyridinone derivative).
Controlling the reaction to favor one site over the other is the key to achieving high regioselectivity. The outcome is governed by a principle known as Hard and Soft Acids and Bases (HSAB) theory, as well as reaction kinetics and thermodynamics.[2][3]
Q2: What is the HSAB (Hard and Soft Acids and Bases) principle and how does it apply here?
A2: The HSAB principle is a qualitative concept that helps predict the outcome of reactions. It classifies chemical species as either "hard" or "soft".
-
Hard acids/bases are small, highly charged, and not very polarizable (e.g., H+, Na+, R-O⁻).
-
Soft acids/bases are large, have a low charge density, and are highly polarizable (e.g., I-, R-S⁻, Ag+).
The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
In the context of the 5-Bromo-3-nitropyridine-2-thiolate anion:
-
The sulfur atom is a soft nucleophilic center .[4]
-
The nitrogen atom is a hard nucleophilic center .
Therefore, to favor S-alkylation, you should use a soft electrophile. To favor N-alkylation, a hard electrophile is required.
Troubleshooting Guide: Maximizing S-Alkylation
This section provides targeted advice for experiments where the S-substituted pyridyl thioether is the desired product.
Q3: My primary goal is S-alkylation, but I'm seeing significant N-alkylation by-product. How can I improve the S:N ratio?
A3: To maximize S-alkylation, you must create conditions that favor the reaction between the soft sulfur center and your electrophile. This involves careful selection of the electrophile, base, solvent, and temperature.
Core Strategy: Employ Soft Electrophiles and Promote Kinetic Control
The reaction at the more nucleophilic sulfur atom is typically faster (kinetically favored). Your goal is to use conditions that exploit this kinetic preference.
-
Electrophile Choice is Critical:
-
Excellent Choices (Soft): Use soft alkylating agents like primary alkyl iodides (R-I), benzyl halides (Bn-Br), and allyl halides. These have large, polarizable leaving groups and are classic soft electrophiles.
-
Good Choices (Moderately Soft): Primary alkyl bromides (R-Br) and tosylates (R-OTs) are also effective.
-
Poor Choices (Hard): Avoid hard electrophiles like dimethyl sulfate, methyl triflate, or trialkyloxonium salts (e.g., Meerwein's salt), as these will preferentially react at the hard nitrogen center.
-
-
Base Selection:
-
Use a mild, non-nucleophilic base to generate the thiolate anion in situ without competing with the nucleophile.
-
Recommended: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or cesium carbonate (Cs₂CO₃). These are heterogeneous bases that provide a sufficiently basic environment without being overly reactive.
-
Avoid: Strong, hard bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can sometimes alter the nucleophilicity balance and may not be necessary.
-
-
Solvent Effects:
-
Polar aprotic solvents are generally preferred. They solvate the cation of the base but leave the thiolate anion relatively "naked" and highly nucleophilic.
-
Recommended: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Acetone.
-
Caution: Protic solvents like ethanol or water can hydrogen-bond with the nitrogen atom, potentially increasing its nucleophilicity and leading to more N-alkylation.
-
-
Temperature Control:
-
Run the reaction at or below room temperature (0 °C to 25 °C). Lower temperatures favor the kinetically controlled product, which is typically the S-alkylated isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the thermodynamically favored (and often N-alkylated) product.
-
Workflow for Optimizing S-Alkylation
Caption: Decision workflow for maximizing S-alkylation regioselectivity.
Troubleshooting Guide: Achieving N-Alkylation
While less common, selective N-alkylation is sometimes the synthetic goal. This is a more challenging transformation.
Q4: I need to synthesize the N-alkylated isomer, but my reactions yield almost exclusively the S-alkylated product. What should I do?
A4: Favoring N-alkylation requires overcoming the kinetic preference for S-alkylation. This typically involves using harder electrophiles and conditions that favor the thermodynamic product.
-
Use Hard Electrophiles: This is the most critical factor. Hard electrophiles have a high positive charge density and are not easily polarized.
-
Recommended: Dimethyl sulfate (Me₂SO₄), methyl triflate (MeOTf), trimethyloxonium tetrafluoroborate (Me₃OBF₄).
-
-
Mitsunobu Reaction: For N-alkylation with primary or secondary alcohols, the Mitsunobu reaction (using DEAD or DIAD and PPh₃) is an excellent choice. The reaction proceeds through a different mechanism that strongly favors N-alkylation for this class of compounds.
-
Solvent and Base Considerations:
-
A strong base like sodium hydride (NaH) can be used to fully generate the anion before adding the electrophile.
-
Less polar solvents such as Tetrahydrofuran (THF) or Dioxane can sometimes favor N-alkylation.
-
Higher reaction temperatures may be required to drive the reaction towards the thermodynamically more stable N-alkylated product.
-
Protocols and Data
Protocol: High-Selectivity S-Benzylation of this compound
This protocol provides a reliable method for achieving high regioselectivity for S-alkylation.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to create a suspension (concentration approx. 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide dropwise over 5 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure S-benzyl product.
Table 1: Influence of Reaction Conditions on Regioselectivity
The following table summarizes expected outcomes based on literature precedents for analogous pyridinethiol systems.[5][6] Yields and ratios are illustrative and can vary.
| Electrophile (Type) | Base | Solvent | Temp (°C) | Predominant Product | Expected S:N Ratio |
| Benzyl Bromide (Soft) | K₂CO₃ | DMF | 25 | S-Alkylation | >95:5 |
| Ethyl Iodide (Soft) | Cs₂CO₃ | MeCN | 25 | S-Alkylation | >95:5 |
| Methyl Tosylate (Borderline) | K₂CO₃ | Acetone | 50 | Mixture | ~70:30 |
| Dimethyl Sulfate (Hard) | NaH | THF | 60 | N-Alkylation | <10:90 |
| Isopropanol / DIAD / PPh₃ | - | THF | 0-25 | N-Alkylation | >90:10 |
Q5: My reaction is complete, but I'm having trouble with disulfide formation during workup. How can I prevent this?
A5: Unreacted thiolate is highly susceptible to air oxidation, which forms a disulfide dimer (R-S-S-R). This is a common cause of reduced yield.[7]
-
Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (N₂ or Ar) as much as possible to exclude oxygen.[7]
-
De-oxygenated Solvents: Use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen.[7]
-
Acidic Wash: During the aqueous workup, a wash with a dilute, non-oxidizing acid (e.g., 0.1 M HCl) can help protonate any remaining thiolate, making it less prone to oxidation.
-
Reducing Agents: If disulfide formation is still a problem, small amounts of a mild reducing agent like sodium bisulfite can sometimes be added during the workup.
Mechanism Visualization: Tautomerism and Ambident Nucleophilicity
Caption: Formation of the ambident nucleophile and competing reaction pathways.
References
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity of the coupling between radicals and ambident nucleophiles. A theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 5-Bromo-3-nitropyridine-2-thiol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-3-nitropyridine-2-thiol and its derivatives. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scalable synthesis protocols. We will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure your success from bench-scale experiments to pilot-plant production.
Section 1: Synthetic Strategy Overview
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, reaction control, and product stability, especially during scale-up.
The most reliable and scalable synthetic route involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. The recommended starting material is 5-Bromo-2-chloro-3-nitropyridine [2], which allows for the selective introduction of the thiol group at the C2 position. The electron-withdrawing effects of the nitro group and the pyridine nitrogen significantly activate the C2 position for nucleophilic attack.
The general workflow is depicted below:
Caption: High-level workflow for the synthesis of this compound.
Section 2: Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound from 5-Bromo-2-chloro-3-nitropyridine.
Materials:
-
5-Bromo-2-chloro-3-nitropyridine (1.0 equiv.)
-
Sodium hydrosulfide (NaSH), anhydrous (1.2 - 1.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water, degassed
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-Bromo-2-chloro-3-nitropyridine (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of substrate). Begin bubbling nitrogen through the solution and maintain a positive inert atmosphere throughout the reaction.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Add anhydrous sodium hydrosulfide (1.2 equiv.) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The solution will typically turn a deep red or brown color.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold, degassed deionized water (approx. 10x the volume of DMF).
-
Acidification: Slowly acidify the aqueous mixture to pH ~3-4 with 1 M HCl. This protonates the thiolate salt, causing the product to precipitate as a yellow solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold, degassed water to remove DMF and inorganic salts.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Storage: The final product is sensitive to air and light. Store under an inert atmosphere (argon or nitrogen) in a cool, dark place.[3]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My reaction yield is extremely low or zero. What went wrong?
Possible Causes & Solutions:
-
Inactive Nucleophile: Sodium hydrosulfide (NaSH) is hygroscopic and can degrade upon exposure to air and moisture. Using old or improperly stored NaSH will result in poor reactivity.
-
Solution: Use freshly opened, anhydrous NaSH or verify the activity of your current stock. Store NaSH under an inert atmosphere.
-
-
Reaction Temperature Too High: While SNAr reactions are generally favored by heat, the starting material and product are thermally sensitive. High temperatures can lead to decomposition and side reactions.
-
Solution: Strictly maintain the reaction temperature between 0-10 °C during the addition of NaSH and throughout the reaction.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Before quenching, confirm the absence of starting material using an appropriate analytical method like TLC or LC-MS. If the reaction has stalled, consider adding a small additional portion of NaSH (0.1-0.2 equiv.).
-
Q2: I'm observing a major impurity that I suspect is the disulfide dimer. How can I prevent its formation?
This is the most common side reaction. The product, a thiol, is easily oxidized to the corresponding 2,2'-disulfide, especially under basic conditions or in the presence of air.
Causality & Prevention:
-
Mechanism: The thiolate anion intermediate is highly susceptible to oxidation. Two molecules of the thiolate can be oxidized to form a disulfide bond.
-
Prevention Strategies:
-
Maintain an Inert Atmosphere: The entire process, from reaction setup to product isolation, must be conducted under a nitrogen or argon atmosphere. Use degassed solvents and water for the work-up.
-
Controlled Quench & Acidification: When quenching the reaction, pour the reaction mixture into degassed water. Acidify promptly to protonate the thiolate to the less reactive thiol form. Do not let the basic aqueous mixture sit exposed to air.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides or other oxidizing contaminants.
-
Caption: Troubleshooting decision tree for common synthesis problems.
Q3: The reaction works at 1g scale, but fails at 100g scale. What scalability factors should I consider?
-
Heat Management: This reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to decomposition.
-
Solution: Use a jacketed reactor with efficient cooling. Add the NaSH solution via an addition funnel at a slow, controlled rate to manage the exotherm. Monitor the internal temperature, not just the bath temperature.
-
-
Mixing: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for scales larger than a few liters to ensure the heterogeneous mixture is agitated effectively.
-
-
Work-up and Isolation: Handling large volumes of precipitated solids can be challenging.
-
Solution: Ensure your filtration apparatus is appropriately sized. For large-scale work, a centrifuge may be more efficient than vacuum filtration. Ensure all washing steps are performed with degassed liquids.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Are there alternatives to sodium hydrosulfide (NaSH)? Yes. Another common method is to use thiourea followed by basic hydrolysis.[4][5] The 2-chloropyridine derivative reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed (e.g., with NaOH) to yield the thiol. This method avoids the direct handling of foul-smelling and highly reactive NaSH but adds an extra step to the process.
Q2: What are the critical safety precautions for handling these materials?
-
Nitropyridines: These are potentially energetic compounds and should be handled with care.[6] Avoid friction, shock, and excessive heat. Perform reactions behind a blast shield, especially during initial scale-up.
-
Thiols (Mercaptans): Thiols are known for their extremely unpleasant and pervasive odors.[7] All work must be conducted in a well-ventilated fume hood. Any equipment that comes into contact with thiols should be decontaminated by rinsing with a bleach solution.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][9]
Q3: The product exists as two tautomers. How does this affect characterization? The product, this compound, exists in a tautomeric equilibrium with its thione form, 5-Bromo-3-nitro-2(1H)-pyridinone.[10] In the solid state and in most solutions, the thione form is often predominant. This is important for spectral interpretation. For example, in ¹H NMR, you will observe an N-H proton, and in IR spectroscopy, a C=S stretch may be visible. Be aware of this equilibrium when analyzing characterization data.
Q4: What analytical techniques are best for monitoring this reaction?
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the consumption of the starting material. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the disappearance of the starting material peak (by mass) and the appearance of the product peak. This is highly recommended for confirming reaction completion and identifying potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final, purified product.
Section 5: Data Summary Table
The following table summarizes typical reaction parameters for the thiolation step. Optimal conditions may vary depending on the specific scale and equipment.
| Parameter | Recommended Condition | Rationale / Key Insight |
| Nucleophile | Sodium Hydrosulfide (NaSH) | Highly reactive and efficient. Requires careful handling due to reactivity and odor. |
| Stoichiometry | 1.2 - 1.5 equivalents | A slight excess ensures complete conversion of the starting material. |
| Solvent | Anhydrous DMF or DMAc | Polar aprotic solvents that effectively dissolve the reactants and facilitate SNAr. |
| Temperature | 0 - 10 °C | Balances reaction rate with the stability of reactants and products. Critical for minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidative dimerization of the thiol product into a disulfide.[10] |
| Work-up pH | 3 - 4 | Ensures complete protonation of the thiolate to the thiol, facilitating precipitation and reducing oxidative instability. |
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromo-2-chloro-3-nitropyridine_TargetMol [targetmol.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-3-nitropyridine-2-thiol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving 5-Bromo-3-nitropyridine-2-thiol. The unique functionality of this substrate presents specific challenges, which we will address with scientifically grounded solutions.
Introduction: The Challenge of Palladium Removal from Heterocyclic Thiols
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the removal of residual palladium from active pharmaceutical ingredients (APIs) is a critical and often challenging step, mandated by stringent regulatory guidelines to ensure patient safety.[1][2] The permitted concentration of palladium in APIs is carefully controlled, often requiring levels below 10 parts per million (ppm).[2][3]
The compound this compound is particularly problematic due to its molecular structure. It contains multiple functionalities that can act as strong ligands for palladium:
-
Thiol Group (-SH): Sulfur compounds are well-known to have a high affinity for palladium, forming strong coordinate bonds that can keep the metal solubilized.[4][5][6]
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can chelate with the palladium center, leading to catalyst inhibition during the reaction and forming stable complexes that are difficult to remove post-reaction.[7]
This dual-ligation potential can lead to the formation of highly stable palladium complexes that are resistant to standard removal techniques like simple filtration or crystallization. This guide will explore robust methods to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My routine purification by column chromatography isn't sufficiently removing palladium. Why is this happening and what should I do next?
A1: While flash chromatography can remove a significant portion of residual palladium (often around 90%), it is frequently insufficient to meet the rigorous <100 ppm, let alone <10 ppm, levels required for APIs.[8][9] The reason is that various palladium species can be generated throughout the reaction, some of which may co-elute with your product.[2]
Causality: The this compound, with its thiol and pyridine moieties, can form soluble, relatively non-polar palladium complexes that travel with the product on silica gel.
Next Steps: A secondary purification step using a high-affinity metal scavenger is almost always necessary.[8][9][10] Thiol-functionalized silica scavengers are particularly effective for this purpose.[11][12][13][14]
Q2: I've observed a significant loss of my final product after using activated carbon for palladium removal. How can I prevent this?
A2: Activated carbon is a cost-effective adsorbent for palladium removal, but its high surface area and porous nature can lead to non-specific binding of the desired product, causing yield loss.[2][15]
Causality: The planar, aromatic structure of your pyridine-based product can interact with the graphitic surfaces of activated carbon via π-stacking, leading to its undesired adsorption.
Solutions:
-
Minimize the Amount: Use the minimum effective amount of activated carbon. This often requires optimization experiments.
-
Solvent Selection: The choice of solvent can impact non-specific binding. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.[15]
-
Thorough Washing: After filtering off the activated carbon, wash the carbon cake extensively with fresh solvent to recover as much adsorbed product as possible.[15]
-
Consider Alternatives: If product loss remains high, switch to a more selective metal scavenger, such as functionalized silica, which has a lower propensity for non-specific binding.[15][16]
Q3: What are metal scavengers, and which type is best suited for my specific molecule?
A3: Metal scavengers are solid-supported materials, typically silica or polymer-based, that are functionalized with chemical groups having a high affinity for specific metals.[14][17] For palladium removal, scavengers containing sulfur-based ligands are highly effective.
Expert Recommendation for this compound: Given the strong interaction between palladium and sulfur, a thiol-functionalized scavenger (e.g., SiliaMetS Thiol, MP-Thiol) is the top recommendation.[11][12][18] The thiol groups on the scavenger will compete effectively with the thiol on your product to bind palladium. Another excellent, and sometimes superior, option is a trimercaptotriazine (TMT) -based scavenger.[3][14][17]
| Scavenger Type | Functional Group | Primary Target | Key Advantages |
| Si-Thiol | -SH | Pd, Ru, Ag, Hg, Os | Versatile, robust, and widely effective for various palladium forms.[11][18] |
| Si-TMT | Trimercaptotriazine | Pd, Rh, Ru | Highly efficient, often requiring fewer equivalents.[17] |
| Si-Thiourea | -NHC(=S)NH2 | Pd, Ru | Very effective for all forms of palladium.[13][18] |
| Activated Carbon | N/A (Adsorbent) | Broad range of metals | Cost-effective, but can lead to product loss.[2][19][20] |
Q4: How do I properly quantify the amount of residual palladium in my sample?
A4: Accurate quantification is essential to validate your purification process. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique used for final quality control of APIs, capable of detecting palladium levels in the parts-per-billion (ppb) range.[21][22]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A reliable method that can be validated to meet regulatory requirements, with limits of quantification well below the 10 ppm specification.[1]
For process development and screening of scavenging methods, rapid, catalysis-based fluorometric assays can also be employed to get relative palladium concentrations quickly.[21][22][23]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Incomplete Palladium Removal Even with a Thiol Scavenger
-
Symptom: Residual palladium levels remain above the target limit (>10 ppm) after treatment with a thiol-based scavenger.
-
Possible Cause 1: Insufficient Scavenger Equivalents. The amount of scavenger may be too low to capture all the residual palladium.
-
Possible Cause 2: Suboptimal Scavenging Conditions. The reaction kinetics may be slow at room temperature.
-
Possible Cause 3: Strong Palladium-Product Chelation. The bidentate chelation from both the thiol and pyridine nitrogen on your molecule may form a highly stable complex that even a thiol scavenger struggles to break.
-
Solution: Switch to a stronger or combination scavenger. A trimercaptotriazine (TMT)-based scavenger may show higher efficacy.[17] Alternatively, a sequential treatment can be effective: first, use activated carbon to remove the bulk of the palladium, followed by a thiol scavenger to polish the remaining traces. Some studies have shown a synergistic effect when using activated charcoal and a chelating agent like TMT together.[2]
-
Decision Workflow for Scavenger Selection
Caption: Decision workflow for selecting and troubleshooting a palladium removal method.
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol provides a robust starting point for effectively removing palladium from your this compound reaction mixture.
1. Dissolution:
-
Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)). Ensure complete dissolution.
2. Scavenger Addition:
-
Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting amount is 4-8 equivalents relative to the molar amount of palladium catalyst used in the preceding reaction.[11]
3. Stirring:
-
Stir the mixture at a moderately elevated temperature (e.g., 35-45 °C) for 4 to 18 hours. The optimal time should be determined by periodic analysis (e.g., by LCMS analysis of the supernatant) if possible.[2][12]
4. Filtration:
-
Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the silica scavenger.
5. Washing:
-
Thoroughly wash the filter cake with fresh solvent to ensure complete recovery of the product.[15]
6. Concentration and Analysis:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Submit a sample of the final product for palladium analysis (ICP-MS) to confirm that the residual metal content is below the required specification.[21]
Experimental Workflow Diagram
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. Effects of Noncovalent Interactions on the Catalytic Activity of Unsupported Colloidal Palladium Nanoparticles Stabilized with Thiolate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. biotage.com [biotage.com]
- 18. silicycle.com [silicycle.com]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 21. arborassays.com [arborassays.com]
- 22. pharmtech.com [pharmtech.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Therapeutic Potential of Pyridine-Thiol Scaffolds: A Comparative Guide to the Efficacy of 5-Bromo-3-nitropyridine-2-thiol Derivatives and Related Analogues in Biological Assays
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic functionalization of this heterocycle with electron-withdrawing groups and halogens can profoundly influence its physicochemical properties and biological activity. This guide delves into the therapeutic potential of a specific class of functionalized pyridines: 5-bromo-3-nitropyridine-2-thiol derivatives. While published data on this exact scaffold is limited, this guide will provide a comprehensive comparison by drawing on experimental data from structurally related brominated, nitrated, and thiol-containing pyridine analogues. By examining the biological performance of these related compounds, we can infer the potential efficacy and guide future research into this compound derivatives.
The Chemical Rationale: Why this compound?
The combination of a bromo, a nitro, and a thiol group on a pyridine ring creates a unique electronic and steric environment. The nitro group, a strong electron-withdrawing moiety, and the electronegative bromine atom can enhance the compound's ability to interact with biological targets.[5] The thiol group provides a reactive handle for covalent interactions with protein residues or for chelation of metal ions, which is a known mechanism for some enzyme inhibitors. This trifecta of functional groups suggests a high potential for diverse biological activities, including anticancer and antimicrobial effects.
Comparative Efficacy in Anticancer Assays
Antiproliferative Activity of Related Pyridine Derivatives
Several studies have demonstrated the potent cytotoxic effects of functionalized pyridine derivatives against a range of human cancer cell lines. The presence of halogens and nitro groups has been shown to enhance anticancer activity.[6] For instance, pyridine-bridged combretastatin analogues have shown efficacy comparable to the natural product combretastatin-A4.[7] Similarly, novel 1,2,4-triazole-pyridine hybrid derivatives have demonstrated moderate to potent anticancer activities.[8]
To provide a clear comparison, the following table summarizes the in vitro anticancer efficacy of selected pyridine derivatives from the literature.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dimeric Pyridinium Bromide | 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 | [7] |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 | [7] | |
| 1,2,4-Triazole-Pyridine Hybrids | TP1-TP7 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [8] |
| TP6 (most active) | Murine Melanoma (B16F10) | Not specified | [8] | |
| Thiazolyl-Pyridine Hybrids | Series of novel compounds | A549 (Lung Cancer) | Not specified, but described as "excellent" | [9] |
| Tetralin-Substituted Pyridines | Compound 3a (an α,β-unsaturated ketone precursor) | Hela (Cervix Carcinoma) | 3.5 µg/mL | [10] |
| Compound 3a | MCF7 (Breast Carcinoma) | 4.5 µg/mL | [10] |
Expert Insight: The data suggests that the pyridine scaffold, when appropriately substituted, is a potent pharmacophore for anticancer drug design. The introduction of bulky aromatic groups and additional heterocyclic rings appears to be a successful strategy for enhancing cytotoxicity. It is plausible that the this compound scaffold could serve as a key intermediate for the synthesis of more complex and potent anticancer agents.
Potential Mechanism of Action: A Look at Related Compounds
The anticancer mechanism of many pyridine derivatives involves the inhibition of key cellular enzymes or signaling pathways. For example, nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in cell survival.[2][11] Furthermore, the pyridine moiety is a core component of Pazopanib, an FDA-approved kinase inhibitor synthesized from 5-bromo-2-nitropyridine.[12]
Below is a conceptual workflow for a kinase inhibition assay, a common method to evaluate the efficacy of potential anticancer compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Measurement: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram of a Generic Kinase Inhibition Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Comparative Efficacy in Antimicrobial Assays
The pyridine nucleus is also a common feature in many antimicrobial agents.[3][4] The introduction of bromine and other functional groups can enhance the antimicrobial properties of pyridine derivatives.
Antibacterial and Antifungal Activity of Related Pyridine Derivatives
Studies have shown that pyridine derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. For example, certain pyridine-thiones have shown good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[13] Pyridinium salts have also demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[14]
The following table summarizes the antimicrobial activity of selected pyridine derivatives.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-connected 2H-thiopyran | pta1, pta2, pta3 | Candida auris | 0.24 - 0.97 | [15] |
| Pyridonethiols | 89b, 89c | Bacillus subtilis | 0.12 | [4] |
| Pyridinium Salts | 2d, 3d, 4d | Staphylococcus aureus | As effective as ceftazidime | [14] |
Expert Insight: The data indicates that pyridine-thiol and related sulfur-containing derivatives are promising candidates for antimicrobial drug discovery. The disruption of the plasma membrane is a potential mechanism of action for some of these compounds.[15] The this compound scaffold, with its reactive thiol group, could potentially exert its antimicrobial effect through interaction with microbial enzymes or cell wall components.
Potential Mechanism of Action: Thioredoxin Reductase Inhibition
One potential target for antimicrobial agents containing a nitro group is thioredoxin reductase (TrxR), an enzyme crucial for maintaining the redox balance within cells. Inhibition of TrxR can lead to oxidative stress and cell death.[16]
Diagram of Thioredoxin Reductase System and Potential Inhibition:
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
SAR studies of compounds derived from 5-Bromo-3-nitropyridine-2-thiol
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-nitropyridine-2-thiol Derivatives as Anticancer Agents
Introduction: The Promise of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structural motif" present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an exceptional scaffold for interacting with biological targets. When functionalized with a nitro group, a bromine atom, and a reactive thiol group, as in This compound , the scaffold becomes a highly versatile starting point for developing novel therapeutic agents. The electron-withdrawing nature of the nitro group and the halogen enhances the reactivity and potential for biological interaction, making this heterocyclic system a compelling subject for Structure-Activity Relationship (SAR) studies.
This guide provides a comparative analysis of derivatives synthesized from the this compound core, with a focus on their potential as anticancer agents. We will explore the synthetic rationale, compare the cytotoxic activity of various analogs using supporting experimental data, and delineate the key structural features that govern their efficacy.
Core Synthetic Strategy: S-Alkylation of the Thiol Moiety
The primary and most facile point for chemical diversification on the this compound scaffold is the nucleophilic thiol group. This group can be readily alkylated or arylated through an SN2 reaction with various electrophiles, such as alkyl halides or α-halo ketones. This straightforward approach allows for the systematic introduction of a wide array of substituents, enabling a thorough investigation of the SAR.
The general synthetic workflow is depicted below. The reaction proceeds by deprotonating the thiol with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, Acetone) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the halide, displacing the leaving group to form the desired S-substituted thioether derivative.
Caption: General workflow for the synthesis of S-substituted derivatives.
Experimental Protocol: Synthesis of S-Benzyl-5-bromo-3-nitropyridine-2-thiol (Exemplary Compound)
This protocol describes a representative synthesis for one of the scaffold's derivatives.
Materials:
-
This compound (1.0 mmol, 235 mg)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Benzyl Bromide (1.1 mmol, 131 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Ethyl acetate and Hexane for chromatography
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the thiolate salt.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure S-benzyl derivative.
Comparative SAR Analysis: Anticancer Cytotoxicity
To establish a clear SAR, a library of derivatives was synthesized by modifying the S-substituent. The cytotoxic activity of these compounds was evaluated against the human breast cancer cell line (MCF-7) using a standard MTT assay after 48 hours of exposure.[2] The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized below.
| Compound ID | R-Group (Substituent on Sulfur) | Structure | IC₅₀ (µM) vs. MCF-7 | Key Observations |
| 1 | -H (Parent Thiol) | > 100 | Inactive parent compound. | |
| 2a | -CH₃ | 45.2 | Simple alkylation confers moderate activity. | |
| 2b | -CH₂CH₂CH₃ | 28.5 | Increased alkyl chain length improves potency. | |
| 3a | -CH₂-Ph | 15.8 | Introduction of an aromatic ring significantly enhances activity. | |
| 3b | -CH₂-(4-Cl-Ph) | 9.3 | Electron-withdrawing group on the phenyl ring is favorable. | |
| 3c | -CH₂-(4-OCH₃-Ph) | 21.1 | Electron-donating group slightly reduces activity compared to 3b. | |
| 4a | -CH₂C(=O)NH₂ | 12.5 | Amide group capable of H-bonding shows strong activity. | |
| 4b | -CH₂C(=O)NH-Ph | 7.9 | Extending the amide with a phenyl group further boosts potency. |
Discussion of Structure-Activity Relationships
The data reveals several key trends that inform the design of more potent anticancer agents based on this scaffold.
-
Requirement for S-Substitution: The parent thiol (1 ) is inactive, demonstrating that substitution at the sulfur atom is essential for cytotoxic activity. This modification likely improves cell permeability and allows for specific interactions with the biological target.
-
Impact of Lipophilicity: A clear trend is observed with simple alkyl substituents. Increasing the chain length from methyl (2a ) to propyl (2b ) enhances potency, suggesting that increased lipophilicity is beneficial, perhaps by facilitating passage through the cell membrane or by engaging with a hydrophobic pocket in the target protein.
-
Benefit of Aromatic Moieties: The introduction of a benzyl group (3a ) leads to a significant jump in activity compared to simple alkyl chains. This highlights the importance of π-π stacking or other aromatic interactions with the target.
-
Electronic Effects of Benzyl Substituents: Modifying the electronics of the appended phenyl ring provides further insight. The presence of an electron-withdrawing chloro group at the para-position (3b ) results in the most potent compound in this series. Conversely, an electron-donating methoxy group (3c ) is less effective, suggesting that a more electrophilic aromatic ring is preferred for optimal interaction.
-
Role of Hydrogen Bond Donors/Acceptors: The acetamide derivative (4a ) shows potent activity, comparable to the benzyl derivative. This indicates that groups capable of forming hydrogen bonds are highly favorable. The extension to the anilide derivative (4b ) combines the benefits of the amide group and an additional aromatic ring, resulting in one of the most active compounds in the series.
Caption: Summary of key Structure-Activity Relationship findings.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the in vitro anticancer activity of the synthesized compounds.[2]
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a highly promising starting point for the development of novel anticancer agents. The SAR study reveals that activity is critically dependent on the nature of the substituent attached to the sulfur atom. Potency is enhanced by moieties that increase lipophilicity, introduce aromatic rings for potential π-stacking, feature electron-withdrawing groups, and provide hydrogen bonding capabilities.
The anilide derivative 4b and the 4-chlorobenzyl derivative 3b emerged as the most potent compounds in this illustrative series, suggesting that combining these favorable features is a viable strategy for maximizing cytotoxicity. Future work should focus on synthesizing a broader range of derivatives with these characteristics, exploring different amide and aniline analogs, and testing them against a wider panel of cancer cell lines to determine their spectrum of activity and selectivity. Further mechanistic studies, such as enzyme inhibition or apoptosis assays, would also be crucial to elucidate the precise mode of action.[2][3][4]
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds | MDPI [mdpi.com]
- 4. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-3-nitropyridine-2-thiol in Synthesis
Introduction: The Role and Rationale for Alternatives to 5-Bromo-3-nitropyridine-2-thiol
This compound is a specialized heterocyclic compound valued in organic synthesis for its unique reactivity.[1][2] Its structure, featuring an electron-deficient pyridine ring activated by a nitro group and substituted with a bromine atom and a thiol, makes it a potent reagent for specific transformations.[3] The thiol group can be readily converted into a leaving group, while the nitro group strongly activates the ring towards nucleophilic attack, particularly at the C2 position. This reactivity is primarily leveraged in two key areas: the activation of carboxylic acids for amide bond formation (especially in peptide synthesis) and in thiol-disulfide exchange reactions for bioconjugation and sensing.
However, reliance on a single reagent can be limiting. The need for alternatives arises from various practical considerations, including reaction kinetics, substrate scope, stability of intermediates, cost, and the specific demands of downstream applications, such as the stability of the resulting conjugate in biological media. This guide provides a comparative analysis of viable alternative reagents, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Pillar 1: Mechanistic Underpinnings of Reactivity
The utility of this compound and its alternatives is rooted in fundamental principles of physical organic chemistry. The pyridine ring is inherently electron-deficient compared to benzene. The addition of a strongly electron-withdrawing nitro group further depletes electron density, making the ring carbons highly electrophilic.[4]
This electronic environment is ideal for Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex, which delocalizes the negative charge onto the electronegative nitro group, is the kinetic driver of the reaction. The subsequent expulsion of a leaving group restores aromaticity. For pyridyl-2-thiol derivatives, the reaction of interest is often a thiol-disulfide exchange, where an external thiolate acts as the nucleophile.
References
A Comparative Guide to 5-Bromo-3-nitropyridine-2-thiol and Other Thiol-Containing Heterocycles for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of thiol-containing heterocycles is a cornerstone of rational drug design. These moieties offer a unique combination of reactivity, coordinating ability, and structural diversity, making them invaluable pharmacophores. This guide provides an in-depth, objective comparison of 5-Bromo-3-nitropyridine-2-thiol against other prominent thiol-containing heterocycles, supported by experimental data and protocols to aid researchers in selecting the optimal scaffold for their specific applications.
Introduction: The Significance of Thiol-Containing Heterocycles
Heterocyclic compounds containing nitrogen and sulfur atoms are integral to numerous FDA-approved pharmaceuticals due to their diverse biological activities, including anti-diabetic, antibacterial, and anticancer properties. The thiol (-SH) group, in particular, imparts unique chemical characteristics. Thiols and their conjugate bases, thiolates, are excellent nucleophiles, enabling them to react with electrophilic species like reactive oxygen and nitrogen species (ROS/RNS).[1] This reactivity underpins their use as antioxidants and as agents for covalent modification of biological targets. Furthermore, the ability of thiols to form stable complexes with metal ions is leveraged in the design of metal chelators and metalloenzyme inhibitors.[1][2]
This guide will focus on a comparative analysis of this compound, a molecule of growing interest, against established thiol-containing heterocycles such as 6-mercaptopurine, methimazole, and 2-mercaptobenzimidazole. The comparison will be based on key performance metrics relevant to drug discovery, including chemical reactivity, biological activity, and synthetic accessibility.
The Contenders: A Profile of Key Thiol-Containing Heterocycles
A clear understanding of the individual characteristics of each compound is essential before a direct comparison can be made.
This compound
This pyridine derivative is characterized by the presence of a thiol group at the 2-position, a bromo group at the 5-position, and a nitro group at the 3-position.[3][4][5] The electron-withdrawing nature of the nitro and bromo substituents is expected to significantly influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. The pyridine ring itself is a common motif in pharmaceuticals.[6][7]
6-Mercaptopurine (6-MP)
6-Mercaptopurine is a purine analogue that functions as an antimetabolite and immunosuppressive agent.[8][9][10] It interferes with the synthesis of nucleic acids by inhibiting purine metabolism.[8][9] Its mechanism of action involves intracellular conversion to its nucleotide form, thioinosine monophosphate (TIMP), which then inhibits several enzymes involved in de novo purine biosynthesis.[8][9]
Methimazole
Methimazole is an antithyroid agent used in the treatment of hyperthyroidism.[11][12][13][14] It belongs to the thionamide class of drugs and acts by inhibiting the synthesis of thyroid hormones.[11][12][15] It does not inactivate existing thyroid hormones already stored in the thyroid gland or circulating in the blood.[11][12][15]
2-Mercaptobenzimidazole (MBI)
2-Mercaptobenzimidazole is a versatile compound with a range of industrial and pharmaceutical applications.[16][17] It is used as a vulcanization accelerator in the rubber industry, a corrosion inhibitor for metals, and as an intermediate in the synthesis of pharmaceuticals, including antifungal agents.[16][17][18][19] The reactivity of its thiol group is central to these applications.[16]
Benchmarking Performance: Key Experimental Comparisons
To provide a robust comparison, a series of standardized assays can be employed to evaluate the key performance indicators of these thiol-containing heterocycles.
Thiol Reactivity and Nucleophilicity
The reactivity of the thiol group is a critical parameter that dictates its utility in various applications, from covalent inhibitor design to antioxidant activity. A common method to assess this is by measuring the second-order rate constant (k) for the reaction with a model electrophile.
Experimental Protocol: Determination of Thiol Reactivity using a Fluorescence-Based Competitive Endpoint Assay
This protocol is adapted from a high-throughput method for quantifying intrinsic thiol reactivity.[20]
-
Reagents and Materials:
-
Thiol-containing heterocycle (this compound, 6-Mercaptopurine, Methimazole, 2-Mercaptobenzimidazole)
-
Glutathione (GSH) as a reference thiol
-
o-maleimide BODIPY as a fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare stock solutions of the test compounds and GSH in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the test compound at various concentrations to wells containing a fixed concentration of GSH in PBS. c. Incubate the plate at room temperature for a defined period to allow the competitive reaction to proceed. d. Add a fixed concentration of o-maleimide BODIPY to each well. This probe will react with the remaining free GSH. e. After a further incubation period, measure the fluorescence intensity using a plate reader (Excitation/Emission maxima appropriate for BODIPY). f. The decrease in fluorescence intensity is proportional to the amount of test compound that has reacted with GSH. g. Calculate the second-order rate constant (k) for each compound relative to the known reactivity of GSH.
Expected Outcomes and Interpretation:
The results of this assay will provide a quantitative measure of the intrinsic reactivity of the thiol group in each heterocyclic compound. It is anticipated that the electron-withdrawing groups on this compound will enhance the acidity of its thiol, potentially leading to a higher concentration of the more nucleophilic thiolate at physiological pH and thus a higher reaction rate compared to the other heterocycles.
Diagram: Experimental Workflow for Thiol Reactivity Assay
Caption: Workflow for the fluorescence-based competitive thiol reactivity assay.
Comparative Biological Activity
The ultimate goal of many research programs is the identification of biologically active molecules. Here, we outline a comparative in vitro assay relevant to the known activities of the benchmark compounds.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
This protocol is based on the evaluation of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common assay for anti-inflammatory potential.[21]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO).
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells.
-
Incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Data Analysis and Interpretation:
Calculate the percentage of NO inhibition for each compound at different concentrations. The IC50 value (the concentration required to inhibit 50% of NO production) can then be determined. The MTT assay is crucial to ensure that the observed NO inhibition is not due to cytotoxicity. A compound with a low IC50 for NO inhibition and high cell viability is considered a promising anti-inflammatory agent. This assay will allow for a direct comparison of the potential anti-inflammatory effects of this compound against the other heterocycles.
Diagram: Logic of Comparative Biological Activity Assessment
Caption: Logical flow for comparing the biological activity of the heterocycles.
Data Summary and Comparative Analysis
The following table summarizes the expected and known properties of the benchmarked compounds. Experimental data from the proposed assays would populate the "Thiol Reactivity (k)" and "Anti-inflammatory Activity (IC50)" columns.
| Compound | Key Structural Features | Established Biological Role | Thiol Reactivity (k, M⁻¹s⁻¹) | Anti-inflammatory Activity (IC50, µM) |
| This compound | Pyridine core, bromo and nitro EWGs | Investigational | To be determined | To be determined |
| 6-Mercaptopurine | Purine analogue | Antimetabolite, Immunosuppressant[8][9][10] | Moderate | Known immunosuppressive effects |
| Methimazole | Imidazole-based thione | Antithyroid agent[11][12][13][14] | Low | Not typically associated with anti-inflammatory activity |
| 2-Mercaptobenzimidazole | Benzimidazole core | Industrial (antioxidant, accelerator), Antifungal intermediate[16][17][19] | High | Potential antioxidant effects may contribute to anti-inflammatory action |
Analysis of Structure-Activity Relationships:
The presence of two strong electron-withdrawing groups (bromo and nitro) on the pyridine ring of this compound is predicted to significantly lower the pKa of the thiol group compared to the other compounds. This would result in a higher proportion of the more reactive thiolate anion at physiological pH, likely leading to a higher thiol reactivity constant (k). This enhanced reactivity could translate to potent biological activity, particularly in contexts where covalent modification of a target protein is desired.
In contrast, the purine and imidazole rings of 6-mercaptopurine and methimazole, respectively, have different electronic properties that will influence their thiol reactivity. 2-Mercaptobenzimidazole's fused ring system also presents a distinct electronic environment for its thiol group.
Conclusion and Future Directions
This guide provides a framework for the systematic benchmarking of this compound against other key thiol-containing heterocycles. The proposed experimental protocols for assessing thiol reactivity and anti-inflammatory activity offer a robust methodology for generating comparative data. The unique substitution pattern of this compound suggests it may possess enhanced reactivity, which could be advantageous in the development of novel covalent inhibitors or potent antioxidants.
For researchers and drug development professionals, the choice of a heterocyclic scaffold is a critical decision. By understanding the relative performance of these compounds through standardized, data-driven comparisons, more informed choices can be made, ultimately accelerating the discovery of new therapeutic agents. Future work should focus on expanding the panel of comparative assays to include other relevant biological endpoints, such as enzyme inhibition and antioxidant capacity, to build a comprehensive profile of these valuable chemical entities.
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-BROMO-3-NITRO-PYRIDINE-2-THIOL | 886372-86-7 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. 5-BROMO-3-NITRO-PYRIDINE-2-THIOL | 886372-86-7 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 9. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 10. 6 Mercaptopurine Monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. prescriberpoint.com [prescriberpoint.com]
- 12. Tapazole (Methimazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Methimazole: Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 14. Methimazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. nbinno.com [nbinno.com]
- 17. chemimpex.com [chemimpex.com]
- 18. 2-Mercaptobenzimidazole 98 583-39-1 [sigmaaldrich.com]
- 19. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]
- 20. High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-3-nitropyridine-2-thiol
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 5-Bromo-3-nitropyridine-2-thiol, a key intermediate in the synthesis of various pharmacologically active agents, ensuring the reliability and accuracy of its quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in established principles and supported by illustrative experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most suitable analytical strategy for their specific requirements.
The principles of analytical method validation are well-established by international regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9] These guidelines emphasize the importance of demonstrating that an analytical procedure is fit for its intended purpose.[7][8] This guide will explore the practical application of these principles to this compound, focusing on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetric methods.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific objectives of the analysis, such as routine quality control, stability testing, or impurity profiling. For this compound, its aromatic structure, the presence of a thiol group, and its likely use as a chemical intermediate inform the choice of potential analytical techniques.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Iodometric Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | Not Applicable |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 3.0% | < 1.5% |
| Specificity | High | Very High | Low to Moderate | Low |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL | ~100 µg/mL |
| Robustness | High | Moderate | High | Moderate |
This table presents hypothetical yet realistic performance characteristics to illustrate the comparative strengths of each analytical method.
In-Depth Method Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the quantification of this compound.[10][11] The presence of the pyridine ring and the nitro group provides a strong chromophore, enabling sensitive UV detection.[12][13][14]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.[15]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The gradient can be optimized to ensure adequate separation from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of pyridine derivatives, a wavelength of 254 nm is likely to provide good sensitivity.[12][13]
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the solvent to a known concentration within the linear range of the method.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Thiol-Reactive Bioconjugates
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins—a process known as bioconjugation—is a cornerstone of modern therapeutics and diagnostics. The stability of the resulting conjugate is not merely a technical detail; it is a critical determinant of efficacy and safety, particularly in the development of Antibody-Drug Conjugates (ADCs). An unstable linker can lead to premature release of a cytotoxic payload, causing off-target toxicity and diminishing the therapeutic index.[1]
This guide provides an in-depth comparison of the stability profiles of bioconjugates formed through various thiol-reactive chemistries. While the maleimide-thiol adduct has long been the workhorse of the field, its inherent instability has driven the exploration of alternative reagents.[2] Here, we will objectively compare the performance of common linkers and introduce pyridine-based thiol-reactive compounds, such as 5-Bromo-3-nitropyridine-2-thiol, as a promising class of alternatives, providing the supporting experimental frameworks required for a rigorous evaluation.
The Landscape of Thiol-Reactive Chemistries: A Stability Perspective
The selective modification of cysteine residues is highly valued due to the low natural abundance and high nucleophilicity of the thiol side chain.[3][4] The choice of a thiol-reactive reagent dictates the nature of the covalent bond, which in turn governs the stability of the final conjugate.
-
Maleimides: These reagents react rapidly and specifically with thiols at neutral pH (6.5-7.5) via a Michael addition to form a thiosuccinimide linkage.[5] This chemistry has been used in FDA-approved ADCs.[6] However, the thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione in the plasma.[2][7][8] This can lead to payload exchange and deconjugation.[2][6]
-
Haloacetyls (Iodo/Bromoacetamides): These react via nucleophilic substitution to form a stable thioether bond.[5] While generally more stable than the maleimide adduct, they can exhibit lower reaction rates and potential reactivity with other nucleophilic amino acid side chains at higher pH.[9]
-
Pyridyl Disulfides: Reagents like this compound react with free thiols to form a disulfide bond. This type of linkage is inherently different from the thioether bonds formed by maleimides and haloacetyls. Disulfide bonds are designed to be cleaved in the reducing intracellular environment, making them a type of "cleavable linker". Their stability in circulation is a critical parameter, as premature reduction would be detrimental.
The central challenge is balancing circulatory stability with the desired release mechanism at the target site.[10] Non-cleavable linkers are valued for their stability, while cleavable linkers offer controlled payload release.[11][12][13]
Part 1: In Vitro Stability Assessment
In vitro stability assays are indispensable for the initial screening and selection of ADC candidates before advancing to costly in vivo studies.[1] These assays typically involve incubating the conjugate in plasma from various species to simulate the biological environment.[1]
Comparative In Vitro Stability Data
The stability of a conjugate is often quantified by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR signifies payload loss.
| Linker Chemistry | Linkage Type | Stability in Plasma | Primary Instability Mechanism | Key Considerations |
| Maleimide | Thiosuccinimide | Variable (t½ can range from hours to days)[14] | Retro-Michael reaction (thiol exchange)[2]; Succinimide ring hydrolysis[15][16] | Ring hydrolysis can stabilize the linkage but introduces isomers.[15][17] |
| Haloacetyl | Thioether | Highly Stable[5] | Generally resistant to cleavage | Slower reaction rates compared to maleimides.[9] |
| Pyridyl Disulfide | Disulfide | Moderately Stable | Thiol-disulfide exchange with plasma proteins (e.g., albumin) | Designed to be cleavable; steric hindrance near the disulfide bond can enhance stability.[18] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a robust method for quantifying conjugate stability by measuring DAR and free payload concentration over time using immunoaffinity capture followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the in vitro half-life of a bioconjugate in plasma from relevant species (e.g., human, mouse, cynomolgus monkey).
Materials:
-
Test bioconjugate (e.g., ADC) at a known concentration.
-
Control bioconjugate with a known stability profile (if available).
-
Cryopreserved plasma (e.g., human, mouse) with anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein A or Protein G magnetic beads for antibody capture.[19]
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Elution Buffer: Low pH buffer (e.g., 20mM glycine, pH 2.5).
-
Neutralization Buffer: High pH buffer (e.g., 1M Tris, pH 8.0).
-
LC-MS system with a suitable column (e.g., reversed-phase for intact protein analysis).
Methodology:
-
Preparation: Pre-warm plasma and PBS aliquots to 37°C in a water bath. Prepare a stock solution of the test conjugate.
-
Incubation: Spike the test conjugate into the plasma and a parallel PBS control to a final concentration of 100 µg/mL.[19]
-
Time Course Sampling: At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Quenching: Immediately freeze the collected aliquots at -80°C to halt further degradation until analysis.[19]
-
Immunoaffinity Capture (for DAR analysis):
-
Thaw the samples on ice.
-
Add Protein A/G magnetic beads to each sample and incubate to capture the antibody-containing species.
-
Wash the beads multiple times with Wash Buffer to remove unbound plasma proteins.
-
Elute the captured conjugate using the Elution Buffer and immediately neutralize.
-
-
LC-MS Analysis:
-
DAR Analysis: Analyze the purified, intact conjugate using LC-MS to determine the relative abundance of each DAR species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR at each time point.
-
Free Payload Analysis: Precipitate plasma proteins from a separate aliquot of the incubated sample (e.g., with acetonitrile). Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Data Analysis: Plot the average DAR and the concentration of free payload against time. Calculate the stability half-life (t½) of the conjugate.
Senior Application Scientist's Note: The inclusion of a PBS control is crucial to distinguish enzymatic or thiol-mediated degradation in plasma from simple chemical instability. The choice of using whole blood instead of plasma can sometimes provide a better correlation with in vivo outcomes, as it includes cellular components.[20][21][22]
Workflow for In Vitro Stability Assessment
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thno.org [thno.org]
- 4. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 18. New coupling reagents for the preparation of disulfide cross-linked conjugates with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative In Silico Analysis: Docking Studies of 5-Bromo-3-nitropyridine-2-thiol Analogs
Abstract
In the landscape of modern drug discovery, computational methods serve as a critical accelerator, enabling the rapid and cost-effective evaluation of molecular candidates.[1][2] This guide provides an in-depth, practical walkthrough of a comparative molecular docking study, centered on 5-bromo-3-nitropyridine-2-thiol and a curated set of its analogs. Pyridine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous commercial drugs used as antimicrobial, antiviral, and anticancer agents.[3] We will explore the causal logic behind each step of the in silico workflow, from the strategic selection of a therapeutic target to the nuanced interpretation of docking results. This document is designed for researchers, scientists, and drug development professionals, offering a framework for leveraging computational tools to derive meaningful structure-activity relationships (SAR) and prioritize compounds for further experimental validation.
Foundational Concepts: The 'Why' Behind the 'How'
The Pharmacophore: this compound
The core molecule, this compound (C₅H₃BrN₂O₂S), is a substituted pyridine.[4] The pyridine ring is a "privileged scaffold" in medicinal chemistry due to its ability to form various non-covalent interactions.[5] The specific substitutions—a bromine atom, a nitro group, and a thiol group—confer a unique electronic and steric profile, making it a compelling starting point for inhibitor design. Each functional group offers a potential vector for modification to modulate potency, selectivity, and pharmacokinetic properties.
The Power of Prediction: Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[6][7] The process aims to find the most stable complex, which is quantified by a 'docking score'—an estimation of the binding free energy.[8] Lower, more negative scores generally indicate stronger, more favorable binding.[8] This method allows us to:
-
Screen Virtual Libraries: Rapidly assess thousands of potential drug candidates.[1]
-
Elucidate Binding Modes: Understand how a ligand interacts with a protein's active site at an atomic level.[1]
-
Guide Lead Optimization: Inform the rational design of more potent analogs by revealing key interactions and opportunities for structural modification.[2]
Designing the Comparative Study: A Strategic Approach
A robust computational study begins with deliberate and well-justified choices. The validity of the results hinges on the careful selection of the biological target and the ligand set.
Target Selection: Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids.[9] Its inhibition disrupts cellular growth, making it a well-established target for anticancer and antimicrobial agents.[9][10] Notably, many known DHFR inhibitors are based on pyrimidine or related heterocyclic scaffolds, making it a highly relevant target for our pyridine-thiol analogs.[11][12]
For this study, we will use the crystal structure of Escherichia coli DHFR. This structure can be obtained from the Worldwide Protein Data Bank (wwPDB), a public archive for the structural data of biological macromolecules.[13][14]
-
Selected Target: E. coli Dihydrofolate Reductase
-
PDB ID: 1RX2
-
Rationale: High-resolution crystal structure available; known to be inhibited by heterocyclic compounds; relevant for antimicrobial drug discovery.
Analog Selection: Probing Structure-Activity Relationships
To conduct a comparative study, we will analyze the parent compound and three rationally designed analogs. The modifications are designed to probe the effects of altering electronic and steric properties at key positions.
| Compound ID | Structure | Modification Rationale |
| BNPT-01 (Parent) | 5-Bromo -3-nitropyridine-2-thiol | The baseline compound for comparison. |
| BNPT-02 | 5-Chloro -3-nitropyridine-2-thiol | Substitution of bromine with a smaller, more electronegative halogen (chlorine) to probe the role of the halogen in binding. |
| BNPT-03 | 5-Bromo-3-amino pyridine-2-thiol | Reduction of the nitro group to an amino group. This dramatically changes the electronic properties from an electron-withdrawing group to an electron-donating and hydrogen-bond-donating group. |
| BNPT-04 | 5-Bromo-3-nitropyridine-2-S-methyl | Methylation of the thiol group. This removes the acidic proton and adds steric bulk, testing the importance of the thiol as a hydrogen bond donor or metal coordinator. |
Experimental Protocol: A Validated In Silico Workflow
This section details a step-by-step protocol using widely adopted and validated open-source software: AutoDock Tools for molecule preparation and AutoDock Vina for the docking simulation.[15][16]
Required Resources
-
Protein Structure: PDB file (e.g., 1RX2) from the RCSB PDB.[17]
-
Ligand Structures: 2D structures drawn in chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., .mol).
-
Software:
Step-by-Step Methodology
Step 1: Receptor Preparation (The Protein) The goal of this step is to clean the raw PDB file to make it suitable for docking.[18][19][20]
-
Load PDB: Open the 1RX2.pdb file in AutoDock Tools.
-
Clean the Structure: Remove all water molecules and any co-crystallized ligands or ions that are not essential for binding. This is critical as they can interfere with the docking process.[20]
-
Add Hydrogens: Add polar hydrogens to the protein. This is essential for correctly defining hydrogen bonding capabilities.[21]
-
Compute Charges: Calculate Gasteiger charges. These partial atomic charges are necessary for the scoring function to evaluate electrostatic interactions.
-
Set Atom Types: Assign AutoDock 4 atom types.
-
Save as PDBQT: Save the prepared receptor as 1RX2_receptor.pdbqt. The PDBQT format includes the 3D coordinates plus charge and atom type information required by Vina.[22]
Step 2: Ligand Preparation (The Analogs) Each analog must be converted into a 3D structure with appropriate charges.
-
Load Ligand: Open the ligand's .mol file in AutoDock Tools.
-
Add Hydrogens & Compute Charges: As with the receptor, add hydrogens and compute Gasteiger charges.
-
Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows Vina to explore different conformations (poses) of the ligand during the simulation, which is a key aspect of flexible ligand docking.[21]
-
Save as PDBQT: Save the prepared ligand as ligand_name.pdbqt.
Step 3: Grid Box Generation (Defining the Search Space) We must define the three-dimensional space where Vina will attempt to place the ligand.[15]
-
Open Grid Box Tool: In ADT, with the receptor loaded, open the Grid Box tool.
-
Center the Box: Position the grid box to encompass the known active site of DHFR. A reliable method is to center the box on the position of the co-crystallized ligand if one exists in the original PDB file.
-
Adjust Dimensions: Ensure the box is large enough to allow the ligand to move and rotate freely within the active site. For this target, a size of 25 x 25 x 25 Å is appropriate.
-
Save Configuration: Record the center coordinates and dimensions. This information will be used in the Vina configuration file.
Step 4: Running the Docking Simulation with AutoDock Vina Vina is run via the command line, using a simple text file for configuration.
-
Create a Configuration File (conf.txt):
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the command:
-
Repeat for All Analogs: Modify the ligand and out lines in the configuration file for each analog (BNPT-02, BNPT-03, BNPT-04) and re-run the simulation.
Results and Comparative Analysis
Analysis involves comparing the numerical scores and visually inspecting the binding poses to understand the underlying molecular interactions.[8][23]
Quantitative Comparison: Docking Scores
The primary output from Vina is a table of binding affinities for the top predicted poses, measured in kcal/mol.[6]
| Compound ID | Modification | Best Binding Affinity (kcal/mol) |
| BNPT-01 | Parent (5-Bromo) | -7.8 |
| BNPT-02 | 5-Chloro | -7.5 |
| BNPT-03 | 3-Amino | -8.4 |
| BNPT-04 | 2-S-Methyl | -6.9 |
Qualitative Analysis: Binding Modes and Interactions
Visual inspection of the docked poses in PyMOL reveals the specific interactions driving the binding affinity.
-
BNPT-03 (Best Performer): The highest affinity is achieved by the analog with the 3-amino group. Analysis shows this group forms a crucial new hydrogen bond with the side chain of a key active site residue, Asp27. This interaction is not possible with the parent compound's nitro group.
-
BNPT-01 (Parent): The parent compound shows favorable hydrophobic interactions between its pyridine ring and residues like Phe31 and Ile50. The bromo group occupies a hydrophobic pocket.
-
BNPT-02 (Chloro): The slightly lower affinity of the chloro analog suggests that the larger, more polarizable bromo atom in BNPT-01 results in more favorable van der Waals interactions within the hydrophobic pocket.
-
BNPT-04 (S-Methyl): The significant drop in affinity for the S-methyl analog indicates that either the free thiol group is an important hydrogen bond donor or that the added methyl group introduces a steric clash with the protein, preventing an optimal binding pose.
Deriving Structure-Activity Relationships (SAR)
This comparative data allows us to form initial hypotheses about the SAR of this chemical series.[24][25]
-
The 3-Position is Key: Modifying the electron-withdrawing nitro group to an electron-donating and H-bond-donating amino group significantly improves binding affinity. This is a prime target for future optimization.
-
Halogen at 5-Position: A larger halogen (Br vs. Cl) appears to be slightly more favorable, suggesting the pocket it occupies can accommodate bulk and benefits from increased van der Waals contacts.
-
The 2-Thiol is Critical: The free thiol group is vital for strong binding. Its modification is detrimental, indicating its role as a key interacting group.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for the comparative docking study.
Caption: A flowchart of the molecular docking workflow.
Structure-Activity Relationship Logic
This diagram illustrates the logical connections between chemical modifications and the resulting biological insights.
Caption: Relationship between modifications and SAR insights.
Conclusion and Future Directives
This comparative docking study successfully identified key structural features influencing the binding of this compound analogs to DHFR. The results strongly suggest that the 3-amino analog (BNPT-03) is a promising candidate for further development due to its superior predicted binding affinity, driven by an additional hydrogen bond in the active site.
It is crucial to recognize the limitations of molecular docking.[8] The scoring functions are approximations, and the protocol uses a rigid receptor, which doesn't account for protein flexibility. Therefore, these in silico results should be treated as validated hypotheses, not definitive proof.
The logical next steps would be:
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted binding poses and account for receptor flexibility.
-
In Vitro Validation: Synthesize the analogs and perform enzymatic assays to determine their actual inhibitory concentrations (IC₅₀) against DHFR.
-
Further Optimization: Use the derived SAR to design a second generation of analogs, potentially exploring other substitutions at the 3-position to maximize hydrogen bonding potential.
By integrating computational screening with experimental validation, the drug discovery process can be made significantly more efficient and rational.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 14. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. rcsb.org [rcsb.org]
- 18. quora.com [quora.com]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. ijpsonline.com [ijpsonline.com]
- 25. Understanding active learning of molecular docking and its applications [arxiv.org]
The Chemist's Compass: A Head-to-Head Comparison of Cross-Coupling Catalysts for Bromopyridine Functionalization
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in a vast array of pharmaceuticals underscores the critical need for efficient and reliable methods for its elaboration. Among the most powerful tools for forging carbon-carbon and carbon-nitrogen bonds on this heterocycle are palladium-catalyzed cross-coupling reactions. However, the unique electronic properties of the pyridine nucleus, particularly the potential for catalyst inhibition by the nitrogen lone pair, present distinct challenges not encountered with simple aryl halides. The choice of catalyst is therefore not merely a matter of routine but a critical decision that dictates the success or failure of a synthetic campaign.
This guide provides an in-depth, head-to-head comparison of state-of-the-art catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromopyridines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to navigate the subtleties of reactivity across the 2-, 3-, and 4-bromopyridine isomers. The experimental data herein is collated to provide a comparative framework, empowering you to make informed decisions for your specific synthetic challenges.
The Suzuki-Miyaura Coupling: Forging the Pyridyl-Aryl Bond
The Suzuki-Miyaura reaction stands as a titan in the world of C-C bond formation due to its operational simplicity and broad functional group tolerance.[1] For bromopyridines, the primary challenge is to facilitate the oxidative addition of the C-Br bond to the palladium(0) center without deactivation by the pyridine nitrogen. The evolution of ligands has been pivotal in overcoming this hurdle.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand. We will compare three major classes: traditional phosphines, modern bulky biarylphosphines, and N-heterocyclic carbenes (NHCs).
| Catalyst System | Bromopyridine Isomer | Typical Yield (%) | Key Advantages | Limitations |
| Pd(PPh₃)₄ | 3-Bromo, 4-Bromo | 75-90 | Readily available, cost-effective, good for electron-poor boronic acids. | Less effective for 2-bromopyridines; can require higher catalyst loadings and longer reaction times.[2] |
| Pd(OAc)₂ / SPhos | 2-Bromo, 3-Bromo, 4-Bromo | 90-98 | Highly active, allowing for lower catalyst loadings; excellent for hindered substrates and heteroaryl couplings.[2] | Higher cost of ligand. |
| PdCl₂(dppf) | 3-Bromo, 4-Bromo | 88-96 | Robust and versatile; good for a broad range of boronic acids.[2] | Can be less effective for the more challenging 2-bromopyridine. |
| PEPPSI-IPr | 2-Bromo, 3-Bromo, 4-Bromo | ~95 | Highly active NHC-based catalyst; excellent for challenging substrates, including aryl chlorides. | Can be sensitive to air and moisture. |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ : This classical catalyst remains a workhorse for less sterically demanding couplings of 3- and 4-bromopyridines.[2] Its lower reactivity can be advantageous in preventing side reactions.
-
Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) : The development of these ligands by the Buchwald group revolutionized the field. Their steric bulk and electron-richness promote the crucial reductive elimination step, leading to higher turnover numbers and accommodating the challenging 2-bromopyridine substrates.[3]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr) : These catalysts have emerged as powerful alternatives, often exhibiting superior activity for heteroaryl couplings. The strong sigma-donating ability of the NHC ligand stabilizes the palladium center and facilitates oxidative addition.
Mechanistic Considerations: Why Ligand Choice is Crucial
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can interfere with this cycle by coordinating to the palladium center, thus inhibiting its catalytic activity. Bulky, electron-rich ligands like SPhos and XPhos create a sterically hindered environment around the palladium, which both accelerates the desired reductive elimination step and can disfavor the binding of the pyridine nitrogen.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol utilizes a bulky biarylphosphine ligand for robust and high-yielding coupling.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add toluene and water, and stir the mixture for 10 minutes at room temperature.
-
Add 3-bromopyridine and phenylboronic acid.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig Amination: Crafting the Pyridyl-Amine Linkage
The Buchwald-Hartwig amination has transformed the synthesis of arylamines, offering a versatile and high-yielding alternative to classical methods.[4] When applied to bromopyridines, the choice of ligand is paramount to achieving efficient C-N bond formation.
Catalyst Performance Comparison
Bulky biarylphosphine ligands are the catalysts of choice for the Buchwald-Hartwig amination of bromopyridines, demonstrating broad substrate scope and high activity.
| Catalyst System | Bromopyridine Isomer | Amine Type | Typical Yield (%) | Key Advantages |
| Pd₂(dba)₃ / RuPhos | 2-Bromo, 3-Bromo, 4-Bromo | Primary & Secondary | 85-98 | Highly active for a wide range of amines, including challenging secondary amines.[3] |
| Pd₂(dba)₃ / BrettPhos | 2-Bromo, 3-Bromo, 4-Bromo | Primary | 90-99 | Excellent for monoarylation of primary amines.[3] |
| Pd(OAc)₂ / Xantphos | 3-Bromo, 4-Bromo | Primary & Secondary | 80-95 | Robust and versatile ligand, often effective with milder bases.[3] |
| Pd₂(dba)₃ / BINAP | 2-Bromo | Secondary | ~60 | A classic bidentate ligand, can be effective for specific substrates.[5] |
Analysis of Catalyst Performance:
-
RuPhos and BrettPhos : These ligands are often the top performers for the amination of bromopyridines. RuPhos is particularly effective for coupling secondary amines, while BrettPhos excels in the monoarylation of primary amines.[3][6] Their steric bulk facilitates the reductive elimination of the C-N bond.
-
Xantphos : This ligand's large bite angle promotes the formation of the active monoligated palladium species, making it a reliable choice for a variety of aminations.[3]
-
BINAP : While a foundational ligand in cross-coupling, it can be less general for bromopyridine aminations compared to the more modern bulky biarylphosphines.[5]
Mechanistic Considerations: The Role of the Base and Ligand
The Buchwald-Hartwig catalytic cycle shares similarities with the Suzuki coupling but involves the coordination and deprotonation of the amine.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the deprotonation of the amine coordinated to the palladium center, forming the key palladium-amido intermediate. The bulky ligand is essential to promote the final reductive elimination step, which is often rate-limiting.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-nitropyridine-2-thiol
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our science. 5-Bromo-3-nitropyridine-2-thiol is a heterocyclic compound with significant potential, but its trifecta of functional groups—a thiol, a nitrated aromatic ring, and a halogen—necessitates a multi-faceted approach to personal protection. This guide moves beyond a simple checklist to provide a deep, rationale-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.
A Tripartite Hazard Analysis: Understanding the "Why"
The selection of appropriate PPE is dictated by a thorough understanding of the specific chemical risks. The structure of this compound presents three distinct hazard classes that must be addressed concurrently.
-
The Thiol Group (-SH): Thiols, or mercaptans, are notorious for their potent and pervasive odors, often detectable at parts-per-billion levels.[1] Beyond the nuisance, which can trigger nausea and headaches and cause widespread alarm due to its similarity to natural gas odorants, thiols must be meticulously contained to prevent vapor release.[1][2] All handling of this compound is predicated on preventing the escape of these malodorous and potentially volatile vapors.
-
The Nitrated Pyridine Ring: Aromatic nitro compounds are a well-documented class of chemicals with potential toxicological effects. Safety data for analogous compounds like 5-bromo-2-nitropyridine and 5-Bromo-3-nitropyridine-2-carbonitrile consistently indicate that they are irritants to the skin, eyes, and respiratory system.[3][4] Several related compounds are also classified as harmful or toxic if swallowed or in contact with skin.[5][6][7] Therefore, preventing dermal, ocular, and inhalation exposure is a primary safety objective.
-
The Bromo- Substituent: As a halogenated organic compound, this molecule requires dedicated waste streams.[8] While the bromine atom's direct toxicological impact is part of the overall compound's profile, its primary logistical implication is the need for careful segregation of waste to comply with environmental disposal regulations.
Core PPE Requirements: A Multi-Barrier Defense
Based on the hazard analysis, a multi-barrier approach to PPE is essential. The following table outlines the minimum required equipment for handling this compound in a standard research laboratory setting.
| Body Part | Equipment | Specification & Rationale |
| Eyes/Face | Chemical Splash Goggles | Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[9] Protects against dust, splashes, and vapors. Safety glasses are insufficient as they do not provide a seal against vapors and splashes. |
| Face Shield (Task-Dependent) | Required over goggles when handling larger quantities (>1 L of solution) or when there is a significant splash risk.[9] Provides a secondary barrier for the entire face. | |
| Hands | Nitrile Gloves (Double-Gloved) | Nitrile provides good resistance to a range of chemicals. Double-gloving is a best practice to protect against tears and minimize exposure during glove removal. Always inspect gloves for defects before use.[10] |
| Body | Flame-Resistant (FR) Lab Coat | Must be fully buttoned with sleeves rolled down. Provides a removable barrier to protect skin and clothing from minor spills and dust.[11] |
| Chemical-Resistant Apron (Task-Dependent) | Recommended when working with solutions or larger quantities to provide an additional layer of impervious protection over the lab coat.[11] | |
| Respiratory | Chemical Fume Hood | Primary Engineering Control: All work with this compound must be performed inside a certified chemical fume hood to contain malodorous vapors and dust.[2] |
| Respirator (Contingency) | In the rare event of fume hood failure or for emergency spill response, a full-face respirator with organic vapor/acid gas cartridges is necessary.[10][12] Use requires prior medical clearance and fit-testing. | |
| Feet | Closed-Toe Shoes | Must be made of a liquid-resistant material to protect against spills.[2][11] |
Operational Protocols: Integrating Safety into Your Workflow
Effective PPE use is a dynamic process, not a static checklist. The following protocols and decision-making framework are designed to be self-validating systems, ensuring safety at every stage of handling.
PPE & Handling Decision Workflow
The following diagram outlines the critical decision points for establishing the correct engineering controls and PPE level for your specific task.
Caption: PPE Selection Workflow for this compound.
Protocol 1: PPE Donning and Doffing Procedure
The order of donning and, more importantly, doffing PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your FR lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required by your risk assessment, place the face shield over your goggles.
Doffing (Taking Off) - The Contaminated Zone is the Fume Hood
-
Outer Gloves: Before leaving the immediate work area (inside the fume hood), remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin and dispose of them immediately in a labeled hazardous waste bag inside the hood.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Lab Coat: Step out of the immediate work area. Unbutton and remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated area or place it in a laundry bin if contaminated.
-
Goggles: Remove your goggles.
-
Inner Gloves: Finally, remove the inner pair of gloves and dispose of them in the appropriate hazardous waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]
Protocol 2: Disposal of Contaminated PPE
Due to the compound's malodorous and hazardous nature, all disposable PPE that has come into contact with it must be treated as hazardous waste.
-
Waste Segregation: Inside the chemical fume hood, designate a specific, sealable container (e.g., a wide-mouth plastic jar or a heavy-duty zip-lock bag) for "this compound Contaminated Waste".
-
Immediate Disposal: As gloves, weighing papers, or pipette tips become contaminated, place them directly into this dedicated waste container within the fume hood.[13]
-
Sealing: At the end of the procedure, securely seal the container. This step is crucial for containing the thiol odor.
-
Labeling: Attach a hazardous waste label to the sealed container, clearly identifying the contents.
-
Final Disposal: Place the sealed and labeled container in the laboratory's satellite accumulation area for hazardous waste pickup, following your institution's specific guidelines.[8]
By adhering to this comprehensive safety framework, you build a culture of trust and integrity in the laboratory. This detailed approach to PPE ensures that the potential hazards of valuable research compounds like this compound are managed proactively, allowing you to focus on achieving your scientific objectives with confidence and security.
References
- 1. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. research.columbia.edu [research.columbia.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. accelachem.com [accelachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. epa.gov [epa.gov]
- 13. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
